PF-9404C
描述
属性
CAS 编号 |
780825-97-0 |
|---|---|
分子式 |
C16H25N3O9 |
分子量 |
403.38 g/mol |
IUPAC 名称 |
[(2S)-1-[[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methoxy]-3-nitrooxypropan-2-yl] nitrate |
InChI |
InChI=1S/C16H25N3O9/c1-12(2)17-7-14(20)9-26-15-5-3-13(4-6-15)8-25-10-16(28-19(23)24)11-27-18(21)22/h3-6,12,14,16-17,20H,7-11H2,1-2H3/t14-,16-/m0/s1 |
InChI 键 |
FIAGQHFOTZHMQM-HOCLYGCPSA-N |
手性 SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)COC[C@@H](CO[N+](=O)[O-])O[N+](=O)[O-])O |
规范 SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCC(CO[N+](=O)[O-])O[N+](=O)[O-])O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
3-isopropylamino-1-(4-(2,3-dinitroxy)propoxymethyl)phenoxy-2'-propanol PF 9404C PF-9404C PF9404C |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of PF-9404C
This document provides a detailed overview of the mechanism of action of PF-9404C, a novel cardiovascular agent. It is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
This compound ((2'S),(2S)-3-isopropylamine, 1-[4-(2,3-dinitroxy)propoxymethyl]-phenoxy-2'-propranol) is a molecule with a dual pharmacological profile. It functions as both a beta-adrenergic receptor antagonist and a nitric oxide (NO) donor .[1] This dual action provides a synergistic approach to cardiovascular therapy, combining the negative chronotropic and inotropic effects of beta-blockade with the vasorelaxant properties of nitric oxide.
The S-S diesteroisomer of the compound is responsible for its biological activity.[1] Its mechanism involves two primary pathways:
-
Beta-Adrenergic Receptor Blockade: this compound competitively inhibits beta-adrenergic receptors, thereby blocking the effects of catecholamines like adrenaline and noradrenaline. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.
-
Nitric Oxide Donation: The compound undergoes metabolic breakdown to release nitric oxide. NO is a potent vasodilator that activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, comparing its potency with other established cardiovascular drugs.
Table 1: In Vitro Vasorelaxant and Beta-Blocking Activity of this compound
| Assay | Test System | Parameter | This compound Value | Comparator(s) |
| Norepinephrine-induced contraction | Rat aorta helical strips | IC50 | 33 nM | Nitroglycerin (49 nM), Isosorbide dinitrate (15,000 nM)[1] |
| Isoproterenol-induced inotropy | Electrically driven guinea pig left atrium | IC50 | 30 nM | S-propranolol (22.4 nM), Metoprolol (120 nM), Atenolol (192 nM)[1] |
| cGMP formation | Rat aorta smooth muscle cells | Fold Increase | ~17.7-fold | Basal (3 pmol/mg protein) to 53 pmol/mg protein at 10 µM this compound[1] |
Table 2: Beta-Adrenergic Receptor Binding Affinity of this compound
| Ligand | Test System | Parameter | This compound Value | Comparator(s) |
| (-)-[3H]-CGP12177 (0.2 nM) | Rat brain membranes | Ki | 7 nM | S-(-)propranolol (17 nM), Metoprolol (170 nM), Atenolol (1200 nM)[1] |
Signaling Pathways
The dual mechanism of action of this compound can be visualized through its impact on two distinct signaling pathways.
References
PF-9404C: A Nitric Oxide-Donating Beta-Blocker - A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9404C is a novel cardiovascular agent characterized by a unique dual mechanism of action: it functions as both a beta-adrenergic receptor blocker and a nitric oxide (NO) donor. Chemically identified as the S-S diesteroisomer of (2'S),(2S)-3-isopropylamine, 1-[4-(2,3-dinitroxy)propoxymethyl]-phenoxy-2'-propranol, this compound presents a promising profile for the management of cardiovascular diseases where both beta-blockade and vasodilation are desirable therapeutic outcomes. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its nitric oxide-donating properties, with detailed experimental protocols and data presented for the scientific community.
Core Mechanism of Action: Nitric Oxide Donation and cGMP Activation
The primary mechanism underlying the vasorelaxant effects of this compound is the slow generation of nitric oxide (NO). This is substantiated by several key findings. Firstly, the vasodilatory effects of this compound are inhibited by ODQ, a blocker of soluble guanylate cyclase (sGC), the enzyme that NO activates. Secondly, this compound has been shown to generate NO, as measured indirectly by the Griess reaction. The liberated NO activates sGC in vascular smooth muscle cells, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then initiate a signaling cascade that results in vasorelaxation. In rat aorta smooth muscle cells, a 10 microM concentration of this compound was observed to increase cGMP formation from a basal level of 3 pmol/mg protein to 53 pmol/mg protein.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a comparative perspective against other vasoactive and beta-blocking agents.
Table 1: Vasorelaxant Potency of this compound and Comparators
| Compound | Preparation | Pre-contraction Agent | IC50 (nM) | Reference |
| This compound | Rat Aorta Helical Strips | Norepinephrine (10⁻⁶ M) | 33 | |
| Nitroglycerin (NTG) | Rat Aorta Helical Strips | Norepinephrine (10⁻⁶ M) | 49 | |
| Isosorbide Dinitrate (ISD) | Rat Aorta Helical Strips | Norepinephrine (10⁻⁶ M) | 15,000 |
Table 2: Beta-Adrenergic Receptor Blocking Activity of this compound and Comparators
| Compound | Assay | IC50 (nM) | Ki (nM) | Reference |
| This compound | Isoproterenol-induced inotropism (guinea pig left atrium) | 30 | - | |
| This compound | (-)-[³H]-CGP12177 displacement (rat brain membranes) | - | 7 | |
| S-propranolol | Isoproterenol-induced inotropism (guinea pig left atrium) | 22.4 | - | |
| S-(-)propranolol | (-)-[³H]-CGP12177 displacement (rat brain membranes) | - | 17 | |
| Metoprolol | Isoproterenol-induced inotropism (guinea pig left atrium) | 120 | - | |
| Metoprolol | (-)-[³H]-CGP12177 displacement (rat brain membranes) | - | 170 | |
| Atenolol | Isoproterenol-induced inotropism (guinea pig left atrium) | 192 | - | |
| Atenolol | (-)-[³H]-CGP12177 displacement (rat brain membranes) | - | 1200 |
Table 3: Effect of this compound on cGMP Levels
| Compound | Concentration (µM) | Preparation | Basal cGMP (pmol/mg protein) | Stimulated cGMP (pmol/mg protein) | Reference |
| This compound | 10 | Rat Aorta Smooth Muscle Cells | 3 | 53 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Vasorelaxation Studies in Isolated Rat Aorta
This protocol is designed to assess the vasorelaxant properties of a compound on isolated arterial tissue.
1. Tissue Preparation:
-
Male Wistar rats are euthanized, and the thoracic aorta is carefully excised.
-
The aorta is cleaned of adherent connective and fatty tissues and cut into helical strips.
-
The strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with a 95% O₂ / 5% CO₂ gas mixture.
2. Experimental Procedure:
-
The tissue is allowed to equilibrate for a period of 60-90 minutes under a resting tension.
-
After equilibration, the aortic strips are pre-contracted with a contracting agent such as norepinephrine (10⁻⁶ M) or a high potassium solution.
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
The relaxation response is recorded isometrically using a force transducer.
3. Data Analysis:
-
The relaxation is expressed as a percentage of the pre-contraction induced by norepinephrine.
-
The IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.
Measurement of cGMP in Vascular Smooth Muscle Cells
This protocol outlines the procedure for quantifying intracellular cGMP levels in cultured vascular smooth muscle cells following treatment with a test compound.
1. Cell Culture and Treatment:
-
Rat aorta smooth muscle cells are cultured in appropriate media until confluent.
-
The cells are then treated with the test compound (e.g., 10 µM this compound) for a specified period.
2. cGMP Extraction:
-
The reaction is stopped, and the cells are lysed to release intracellular components.
-
The cell lysate is then processed to extract cGMP, often involving an acidification step followed by centrifugation to remove proteins.
3. cGMP Quantification:
-
The amount of cGMP in the extract is quantified using a competitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The results are typically normalized to the total protein content of the cell lysate.
Indirect Measurement of Nitric Oxide (Griess Reaction)
The Griess reaction is a colorimetric assay used to indirectly measure NO production by quantifying its stable metabolite, nitrite.
1. Sample Collection:
-
Supernatants from cell cultures treated with the test compound are collected.
2. Griess Reaction:
-
The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the samples.
-
In an acidic environment, nitrite reacts with the Griess reagent to form a colored azo compound.
3. Quantification:
-
The absorbance of the colored product is measured spectrophotometrically at approximately 540 nm.
-
The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Beta-Adrenergic Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of a test compound for beta-adrenergic receptors.
1. Membrane Preparation:
-
Tissues rich in beta-adrenergic receptors (e.g., rat brain) are homogenized and centrifuged to isolate the cell membrane fraction.
2. Binding Reaction:
-
The membrane preparation is incubated with a radiolabeled ligand that specifically binds to beta-adrenergic receptors (e.g., (-)-[³H]-CGP12177).
-
The incubation is performed in the presence of various concentrations of the unlabeled test compound (e.g., this compound).
3. Separation and Counting:
-
The bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
4. Data Analysis:
-
The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.
Tolerance Profile
A significant advantage of this compound is its favorable tolerance profile compared to traditional nitrates like nitroglycerin (NTG). Studies have shown that this compound produces significantly less auto-tolerance, approximately 20-fold less pronounced than that observed with NTG. However, a notable degree of cross-tolerance is observed in preparations pre-exposed to this compound and subsequently treated with NTG.
Conclusion
This compound is a promising pharmacological agent with a dual mechanism of action that combines the established therapeutic benefits of beta-blockade with the vasodilatory effects of nitric oxide donation. Its potency in inducing vasorelaxation is comparable to nitroglycerin, and it exhibits a superior tolerance profile, making it a subject of interest for the development of new cardiovascular therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area.
PF-9404C: A Technical Guide to its Beta-Adrenergic Receptor Blocking Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the beta-adrenergic receptor blocking properties of PF-9404C, a novel compound with a dual mechanism of action. The information presented herein is compiled from preclinical studies and is intended to inform researchers and professionals in the field of drug development.
Core Pharmacological Attributes
This compound, chemically identified as the S-S diesteroisomer of (2'S),(2S)-3-isopropylamine, 1-[4-(2,3-dinitroxy)propoxymethyl]-phenoxy-2'-propranol, is a novel cardiovascular agent.[1] It distinguishes itself through a unique combination of beta-adrenergic receptor blockade and nitric oxide (NO) donation, leading to both cardioprotective and vasodilatory effects.[2]
Quantitative Analysis of Beta-Adrenergic Receptor Blockade
The following tables summarize the key quantitative data from in vitro studies, providing a comparative analysis of this compound's potency against established beta-blockers.
Table 1: Competitive Binding Affinity at Beta-Adrenergic Receptors
| Compound | K_i (nM) | Radioligand | Tissue Source |
| This compound | 7 | (-)-[³H]-CGP12177 | Rat brain membranes |
| S-(-)propranolol | 17 | (-)-[³H]-CGP12177 | Rat brain membranes |
| Metoprolol | 170 | (-)-[³H]-CGP12177 | Rat brain membranes |
| Atenolol | 1200 | (-)-[³H]-CGP12177 | Rat brain membranes |
Data sourced from multiple studies.[1][2]
Table 2: Functional Inhibition of Isoprenaline-Induced Inotropic Effects
| Compound | IC_50 (nM) | Experimental Model |
| This compound | 30 | Electrically driven guinea-pig left atrium |
| S-propranolol | 22.4 | Electrically driven guinea-pig left atrium |
| Metoprolol | 120 | Electrically driven guinea-pig left atrium |
| Atenolol | 192 | Electrically driven guinea-pig left atrium |
Data sourced from multiple studies.[1][2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's beta-adrenergic receptor blocking properties.
Radioligand Binding Assay
Objective: To determine the binding affinity (K_i) of this compound for beta-adrenergic receptors.
Methodology:
-
Membrane Preparation: Rat brain membranes were prepared and used as the source of beta-adrenergic receptors.
-
Radioligand: The non-selective beta-adrenergic ligand (-)-[³H]-CGP12177 was used at a concentration of 0.2 nM.[1][2]
-
Competitive Binding: Membranes were incubated with the radioligand in the presence of increasing concentrations of this compound or other competing beta-blockers (S-(-)propranolol, metoprolol, atenolol).
-
Separation and Detection: Bound and free radioligand were separated by rapid filtration. The amount of bound radioactivity was quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (K_i) was calculated from the IC_50 values (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Functional Inotropic Assay
Objective: To assess the functional blockade of beta-adrenergic receptors by measuring the inhibition of isoprenaline-induced positive inotropic effects.
Methodology:
-
Tissue Preparation: Left atria were dissected from guinea pigs and mounted in organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
Stimulation: The atria were electrically stimulated to induce regular contractions.
-
Agonist Challenge: A cumulative concentration-response curve to the beta-agonist isoprenaline was established to determine the baseline inotropic response.
-
Antagonist Incubation: The tissues were then incubated with various concentrations of this compound or other beta-blockers for a predetermined period.
-
Post-Antagonist Agonist Challenge: A second cumulative concentration-response curve to isoprenaline was generated in the presence of the antagonist.
-
Data Analysis: The IC_50 value, representing the concentration of the antagonist that produces a 50% inhibition of the maximal response to the agonist, was calculated.[1][2][3]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for characterizing a beta-adrenergic receptor antagonist.
Caption: Dual mechanism of this compound: Beta-adrenergic blockade and NO-mediated vasodilation.
Caption: A typical preclinical workflow for the characterization of a beta-blocker.
Conclusion
This compound demonstrates potent beta-adrenergic receptor blocking properties, comparable to S-propranolol and significantly more potent than metoprolol and atenolol in the preclinical models studied.[1][2] Its dual mechanism, combining beta-blockade with NO-mediated vasodilation, presents a promising therapeutic profile for cardiovascular diseases. Further research is warranted to fully elucidate its clinical potential. This document serves as a foundational guide for scientists and researchers engaged in the exploration and development of novel cardiovascular therapeutics.
References
- 1. Preclinical profile of PF9404C, a nitric oxide donor with beta receptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF9404C, a new slow NO donor with beta receptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-9404 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
An In-depth Technical Guide to PF-9404C: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-9404C is a novel small molecule that has garnered interest in cardiovascular research due to its unique dual-action mechanism. It functions as both a potent β-adrenergic receptor antagonist and a nitric oxide (NO) donor, leading to vasodilatory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key assays are provided to enable researchers to further investigate its properties and potential therapeutic applications.
Chemical Structure and Identifiers
This compound is chemically described as 1,2-Propanediol, 3-((4-((2S)-2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methoxy)-, 1,2-dinitrate, (2S)-. It is the S-S diesteroisomer of a parent compound.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 1,2-Propanediol, 3-((4-((2S)-2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methoxy)-, 1,2-dinitrate, (2S)- |
| CAS Number | 780825-97-0 |
| Molecular Formula | C₁₆H₂₅N₃O₉ |
| Molecular Weight | 403.39 g/mol |
| SMILES String | CC(C)NC--INVALID-LINK--COC1=CC=C(C=C1)OC--INVALID-LINK--[O-])O--INVALID-LINK--[O-]">C@HO |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. The following table summarizes the available information.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | Data not available |
| Solubility | Soluble in organic solvents such as DMSO. Aqueous solubility data is not specified. |
| pKa | Data not available |
| Appearance | Solid (presumed) |
| Storage | Store at -20°C for long-term storage. |
Pharmacological Properties
This compound exhibits a dual pharmacological profile, acting as both a β-adrenergic receptor antagonist and a nitric oxide (NO) donor.
Mechanism of Action
The primary mechanism of action of this compound involves two distinct pathways:
-
β-Adrenergic Receptor Blockade: this compound competitively inhibits β-adrenergic receptors, similar to classical beta-blockers. This action reduces the effects of catecholamines, leading to a decrease in heart rate and myocardial contractility.
-
Nitric Oxide Donation: The dinitrate moiety in the structure of this compound allows for the release of nitric oxide. NO is a potent vasodilator that activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and results in vasodilation.
Signaling Pathway
The vasodilatory effect of this compound is mediated through the canonical NO/cGMP signaling pathway.
PF-9404C: A Preclinical Investigation of a Novel Vaso-relaxing Beta-Blocker
An In-depth Technical Summary
This technical guide provides a comprehensive overview of the preclinical discovery and pharmacological profile of PF-9404C, a novel cardiovascular agent. The information presented is primarily derived from a detailed preclinical study that elucidated its dual mechanism of action as both a beta-adrenergic receptor antagonist and a nitric oxide (NO) donor. While extensive data on its clinical development is not publicly available, the foundational science behind this compound offers valuable insights for researchers and scientists in cardiovascular drug discovery.
Introduction to this compound
This compound, with the chemical name (2'S),(2S)-3-isopropylamine, 1-[4-(2,3-dinitroxy)propoxymethyl]-phenoxy-2'-propranol, is the S-S diestereoisomer of a compound designed to combine the therapeutic benefits of beta-blockade with the vasodilatory effects of nitric oxide.[1] This dual-action profile presents a promising strategy for the management of cardiovascular diseases where both myocardial oxygen demand and vascular resistance are key therapeutic targets.
Core Pharmacological Activities
The primary pharmacological activities of this compound are summarized by its potent beta-blocking and vasorelaxant properties.
Beta-Adrenergic Receptor Blockade
This compound demonstrates significant antagonist activity at beta-adrenergic receptors. In studies using electrically driven guinea pig left atrium, it effectively blocked the inotropic effects of isoproterenol in a concentration-dependent manner.[1] Furthermore, competitive binding assays in rat brain membranes showed its ability to displace the beta-adrenergic ligand (-)-[3H]-CGP12177.[1]
Vasorelaxant Effects and Nitric Oxide Donation
The compound induces potent, concentration-dependent relaxation of vascular smooth muscle.[1] This effect is attributed to its ability to act as a nitric oxide donor. In rat aorta smooth muscle cells, this compound significantly increased the formation of cyclic guanosine monophosphate (cGMP), a key second messenger in the NO signaling cascade.[1] The vasorelaxant effects were inhibited by ODQ, a blocker of guanylate cyclase, further supporting the NO-mediated mechanism.[1] Indirect measurements using the Griess reaction also confirmed that this compound generates nitric oxide.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical studies of this compound, providing a comparative perspective with established cardiovascular drugs.
Table 1: In Vitro Vasorelaxant Potency
| Compound | IC50 (nM) in Rat Aorta (precontracted with Norepinephrine) |
| This compound | 33 [1] |
| Nitroglycerin (NTG) | 49[1] |
| Isosorbide Dinitrate (ISDN) | 15,000[1] |
Table 2: In Vitro Beta-Blocking Potency
| Compound | IC50 (nM) vs. Isoproterenol in Guinea Pig Left Atrium |
| This compound | 30 [1] |
| S-propranolol | 22.4[1] |
| Metoprolol | 120[1] |
| Atenolol | 192[1] |
Table 3: Beta-Adrenergic Receptor Binding Affinity
| Compound | Ki (nM) for displacement of (-)-[3H]-CGP12177 in Rat Brain Membranes |
| This compound | 7 [1] |
| S-(-)propranolol | 17[1] |
| Metoprolol | 170[1] |
| Atenolol | 1,200[1] |
Table 4: Effect on cGMP Formation
| Condition | cGMP level (pmol/mg protein) in Rat Aorta Smooth Muscle Cells |
| Basal | 3[1] |
| This compound (10 µM) | 53 [1] |
Mechanism of Action and Experimental Workflows
The dual mechanism of action of this compound involves two distinct signaling pathways. The experimental workflows to determine its pharmacological properties are also outlined below.
References
Pharmacological Profile of PF-9404C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-9404C is a novel cardiovascular agent characterized by a unique dual mechanism of action, functioning as both a beta-adrenergic receptor antagonist and a nitric oxide (NO) donor. This profile suggests its potential therapeutic utility in conditions where both beta-blockade and vasodilation are beneficial, such as hypertension and ischemic heart disease. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, in vitro efficacy, and the signaling pathways it modulates. Detailed experimental methodologies are provided to facilitate further research and development.
Core Pharmacological Data
The following tables summarize the key quantitative data defining the pharmacological profile of this compound.
Table 1: Beta-Adrenergic Receptor Binding Affinity and In Vitro Efficacy
| Parameter | Value (nM) | Comparison Compound | Comparison Value (nM) |
| Ki (Rat Brain Membranes) | 7 | S-(-)propranolol | 17 |
| Metoprolol | 170 | ||
| Atenolol | 1200 | ||
| IC50 (Isoproterenol-induced inotropy, Guinea Pig Left Atrium) | 30 | S-propranolol | 22.4 |
| Metoprolol | 120 | ||
| Atenolol | 192 |
Data compiled from Villarroya et al., 2005.[1]
Table 2: Vasorelaxant Efficacy
| Parameter | Tissue | Value (nM) | Comparison Compound | Comparison Value (nM) |
| IC50 (Norepinephrine-precontracted) | Rat Aorta Helical Strips | 33 | Nitroglycerin (NTG) | 49 |
| Isosorbide Dinitrate (ISD) | 15,000 |
Data compiled from Villarroya et al., 2005.[1]
Mechanism of Action
This compound exerts its pharmacological effects through two distinct and complementary mechanisms:
-
Beta-Adrenergic Receptor Blockade: this compound demonstrates high affinity for beta-adrenergic receptors, as evidenced by its low nanomolar Ki value. This binding competitively inhibits the binding of endogenous catecholamines like norepinephrine and epinephrine, thereby antagonizing their effects on target tissues such as the heart. This action leads to a reduction in heart rate, myocardial contractility, and blood pressure.
-
Nitric Oxide Donation: this compound acts as a nitric oxide (NO) donor, leading to vasodilation. The release of NO from this compound activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This enzyme, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.[1]
Signaling Pathways
The dual mechanism of action of this compound involves modulation of two key signaling pathways:
Beta-Adrenergic Signaling Pathway (Antagonism)
This compound blocks the canonical beta-adrenergic signaling cascade. Under normal physiological conditions, catecholamine binding to the β-adrenergic receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), leading to various downstream effects, including increased cardiac contractility and heart rate. By blocking the receptor, this compound prevents this cascade.
Nitric Oxide Signaling Pathway (Activation)
This compound serves as a source of nitric oxide, which diffuses into vascular smooth muscle cells and activates its downstream signaling cascade, leading to vasodilation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of compounds like this compound.
Beta-Adrenergic Receptor Binding Assay
This assay determines the binding affinity of this compound to beta-adrenergic receptors.
Materials:
-
Rat brain membranes (source of receptors)
-
(-)-[3H]-CGP12177 (radioligand)
-
This compound and competitor compounds (e.g., S-(-)propranolol, metoprolol, atenolol)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
Incubate a fixed concentration of (-)-[3H]-CGP12177 (e.g., 0.2 nM) with the membrane preparation in the assay buffer.
-
Add varying concentrations of this compound or competitor compounds to the incubation mixture.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
cGMP Formation Assay in Vascular Smooth Muscle Cells
This assay quantifies the ability of this compound to stimulate cGMP production, a key step in its vasodilatory mechanism.
Materials:
-
Cultured rat aorta smooth muscle cells
-
This compound
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Culture rat aorta smooth muscle cells to confluence in appropriate cell culture plates.
-
Treat the cells with this compound (e.g., 10 µM) for a specified time.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates.
-
Measure the cGMP concentration in the lysates using a commercial cGMP EIA kit according to the manufacturer's instructions.
-
Normalize the cGMP concentration to the total protein concentration of the cell lysate.
-
Compare the cGMP levels in this compound-treated cells to those in untreated (basal) cells.
Nitric Oxide (NO) Generation Assay (Griess Reaction)
This assay indirectly measures NO production by quantifying its stable breakdown product, nitrite.
Materials:
-
Cell culture supernatant from this compound-treated cells
-
Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solutions
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant from cells treated with this compound.
-
Add the Griess reagent to the supernatant in a microplate well.
-
Incubate the mixture at room temperature to allow for the colorimetric reaction to develop.
-
Measure the absorbance of the solution at approximately 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Experimental and Logical Workflow
The characterization of a dual-action compound like this compound follows a logical progression of in vitro experiments.
Conclusion
This compound presents a promising pharmacological profile, combining the established benefits of beta-blockade with the vasodilatory effects of nitric oxide donation. The data summarized herein provides a solid foundation for its further investigation as a potential therapeutic agent for cardiovascular diseases. The detailed experimental protocols offer a guide for researchers to replicate and expand upon these findings. Future in vivo studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.
References
The Influence of PF-9404C on Cyclic GMP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-9404C is a novel pharmacological agent with a dual mechanism of action, functioning as both a beta-adrenergic receptor blocker and a nitric oxide (NO) donor. This technical guide provides an in-depth analysis of the effects of this compound on intracellular cyclic guanosine monophosphate (cGMP) levels. The document outlines the signaling pathways involved, presents quantitative data from preclinical studies, and offers detailed experimental protocols for the measurement of cGMP and nitric oxide. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
Cyclic guanosine monophosphate (cGMP) is a critical second messenger molecule involved in a myriad of physiological processes, including the regulation of vascular smooth muscle tone, platelet aggregation, and neurotransmission.[1] The intracellular concentration of cGMP is tightly regulated by its synthesis via guanylate cyclases and its degradation by phosphodiesterases (PDEs). This compound has emerged as a significant modulator of the cGMP signaling pathway. Its ability to release nitric oxide (NO) leads to the activation of soluble guanylate cyclase (sGC), thereby increasing cGMP production and eliciting vasorelaxant effects. This guide explores the molecular mechanisms and experimental validation of this compound's impact on cGMP levels.
This compound and the cGMP Signaling Pathway
This compound exerts its influence on cGMP levels primarily through the nitric oxide-soluble guanylate cyclase (NO-sGC) pathway. As an NO donor, this compound releases NO, which then diffuses into target cells, such as vascular smooth muscle cells. Inside the cell, NO binds to the heme moiety of soluble guanylate cyclase, leading to a conformational change that activates the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent rise in intracellular cGMP concentration activates downstream effectors, most notably Protein Kinase G (PKG), which in turn phosphorylates various target proteins, ultimately leading to a reduction in intracellular calcium levels and smooth muscle relaxation.[1][2][3]
Quantitative Data on cGMP Modulation
Preclinical studies have quantified the effect of this compound on cGMP levels in vascular smooth muscle cells. The following table summarizes the key findings.
| Parameter | Value | Cell Type | Concentration of this compound | Reference |
| Basal cGMP Level | 3 pmol/mg protein | Rat Aorta Smooth Muscle Cells | 0 µM | [4] |
| Stimulated cGMP Level | 53 pmol/mg protein | Rat Aorta Smooth Muscle Cells | 10 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the assessment of this compound's effects on the cGMP pathway.
Cell Culture of Rat Aortic Smooth Muscle Cells
A robust and reproducible cell culture protocol is fundamental for in vitro studies.
Protocol:
-
Aorta Isolation: Euthanize a Sprague-Dawley rat and aseptically remove the thoracic aorta. Place it in sterile, ice-cold phosphate-buffered saline (PBS).
-
Tissue Preparation: Under a dissecting microscope, carefully remove the surrounding adipose and connective tissue (adventitia). Cut the aorta longitudinally and gently scrape the intimal surface to remove the endothelium.[5]
-
Explant Culture: Cut the remaining aortic media into small (1-2 mm²) pieces. Place these explants, intimal side down, onto a collagen-coated culture dish.[5]
-
Cell Growth: Add a minimal amount of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin to allow the explants to adhere. After 24 hours, add more medium.
-
Primary Culture: Culture the explants at 37°C in a humidified atmosphere of 5% CO2. Smooth muscle cells will migrate from the explants over 2-3 weeks.
-
Subculturing: Once the primary culture is confluent, treat the cells with 0.25% trypsin-EDTA to detach them. Subculture the cells for subsequent experiments.
Measurement of Intracellular cGMP Levels
A competitive enzyme-linked immunosorbent assay (ELISA) is a common and sensitive method for quantifying intracellular cGMP.
Protocol:
-
Cell Treatment: Plate rat aortic smooth muscle cells in 24-well plates and grow to near confluence. Wash the cells with serum-free DMEM and then incubate with this compound (e.g., 10 µM) or vehicle control for the desired time at 37°C.
-
Cell Lysis: Aspirate the medium and add 200 µL of 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase activity. Incubate for 10 minutes at room temperature.
-
Sample Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 600 x g for 10 minutes to pellet cellular debris. The supernatant contains the cGMP and can be used directly in the ELISA.
-
ELISA Procedure (Competitive Assay):
-
Add 50 µL of standards and samples to the wells of a goat anti-rabbit IgG-coated 96-well plate.
-
Add 25 µL of cGMP-peroxidase conjugate to each well.
-
Add 50 µL of rabbit anti-cGMP antibody to each well.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate for 30-60 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: The concentration of cGMP in the samples is inversely proportional to the absorbance. Calculate the cGMP concentration based on a standard curve generated from known concentrations of cGMP.
Indirect Measurement of Nitric Oxide (Griess Reaction)
The Griess reaction is a colorimetric assay that indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.[6]
Protocol:
-
Sample Collection: Collect the cell culture supernatant from this compound-treated and control cells.
-
Griess Reagent Preparation: The Griess reagent is a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution.
-
Assay Procedure:
-
Pipette 50 µL of the cell culture supernatant and nitrite standards into a 96-well plate.
-
Add 50 µL of the Griess reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: The nitrite concentration in the samples is determined by comparison to a standard curve generated with known concentrations of sodium nitrite.
References
- 1. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
- 4. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary Culture of Rat Aortic Vascular Smooth Muscle Cells: A New Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In Vitro Characterization of PF-9404C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
PF-9404C is a novel small molecule with a dual mechanism of action, functioning as both a beta-adrenergic receptor blocker and a nitric oxide (NO) donor. This technical guide provides a comprehensive summary of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound in comparison to reference compounds.
Table 1: Vasorelaxant and Beta-Blocking Activity
| Parameter | Assay | Test System | This compound | S-propranolol | Metoprolol | Atenolol | Nitroglycerin (NTG) | Isosorbide Dinitrate (ISD) |
| IC50 | Vasorelaxation (Norepinephrine-induced contraction) | Rat aorta helical strips | 33 nM[1] | - | - | - | 49 nM[1] | 15,000 nM[1] |
| IC50 | Inhibition of Isoproterenol-induced inotropic effects | Electrically driven guinea pig left atrium | 30 nM[1] | 22.4 nM[1] | 120 nM[1] | 192 nM[1] | - | - |
Table 2: Beta-Adrenergic Receptor Binding Affinity
| Parameter | Radioligand | Test System | This compound | S-(-)propranolol | Metoprolol | Atenolol |
| Ki | (-)-[3H]-CGP12177 (0.2 nM) | Rat brain membranes | 7 nM[1] | 17 nM[1] | 170 nM[1] | 1200 nM[1] |
Table 3: cGMP Formation
| Compound | Concentration | Test System | Basal cGMP (pmol/mg protein) | Stimulated cGMP (pmol/mg protein) |
| This compound | 10 µM | Rat aorta smooth muscle cells | 3[1] | 53[1] |
Experimental Protocols
Vasorelaxation Assay in Rat Aorta
This protocol details the methodology used to assess the vasorelaxant effects of this compound on isolated rat aortic rings.
-
Tissue Preparation:
-
Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
The aorta is cleaned of adherent connective and fatty tissue and cut into helical strips.
-
-
Experimental Setup:
-
Aortic strips are mounted in organ baths containing Krebs solution at 37°C and bubbled with 95% O2 / 5% CO2.
-
Tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1 g, with the buffer being changed every 15 minutes.
-
-
Procedure:
-
Aortic strips are pre-contracted with 10⁻⁶ M norepinephrine.
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Changes in isometric tension are recorded using a force transducer.
-
The relaxation response is expressed as a percentage of the norepinephrine-induced contraction.
-
IC50 values are calculated from the concentration-response curves.
-
Beta-Adrenergic Receptor Binding Assay
This protocol describes the radioligand binding assay used to determine the affinity of this compound for beta-adrenergic receptors.
-
Membrane Preparation:
-
Rat brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 500 x g for 10 minutes at 4°C.
-
The supernatant is collected and centrifuged at 40,000 x g for 20 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and used for the binding assay.
-
-
Binding Assay:
-
Rat brain membranes are incubated with 0.2 nM of the radioligand (-)-[3H]-CGP12177.
-
Increasing concentrations of this compound or reference compounds are added to displace the radioligand.
-
The incubation is carried out for 30 minutes at 37°C in a total volume of 250 µL.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM propranolol).
-
Ki values are calculated from the IC50 values of displacement curves using the Cheng-Prusoff equation.
-
cGMP Formation Assay
This protocol outlines the measurement of cyclic guanosine monophosphate (cGMP) in response to this compound in vascular smooth muscle cells.
-
Cell Culture:
-
Rat aorta smooth muscle cells are cultured in appropriate media until confluent.
-
-
Experimental Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cGMP degradation.
-
This compound (10 µM) is added to the cells and incubated for a specified time.
-
The reaction is stopped by the addition of ice-cold 0.1 M HCl.
-
-
cGMP Measurement:
-
The cell lysates are collected and centrifuged.
-
The supernatant is assayed for cGMP content using a commercially available enzyme immunoassay (EIA) kit.
-
Protein concentration in the cell lysates is determined using a standard protein assay (e.g., Bradford assay).
-
-
Data Analysis:
-
cGMP levels are normalized to the protein concentration and expressed as pmol/mg protein.
-
Signaling Pathways
Nitric Oxide (NO) Signaling Pathway
This compound acts as an NO donor, leading to the activation of soluble guanylate cyclase (sGC) and subsequent vasorelaxation.
Beta-Adrenergic Receptor Blockade
This compound competitively inhibits the binding of catecholamines to beta-adrenergic receptors, thereby blocking the downstream signaling cascade that leads to increased cardiac contractility and heart rate.
References
PF-9404C: A Dual-Acting Agent for Cardiovascular Research - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PF-9404C, a novel cardiovascular compound, summarizing its mechanism of action, quantitative data from preclinical studies, and the experimental protocols used for its evaluation.
Core Mechanism of Action
This compound, chemically known as ((2'S),(2S)-3-isopropylamine, 1-[4-(2,3-dinitroxy)propoxymethyl]-phenoxy-2'-propranol), is a unique S-S diestereoisomer that exhibits a dual mechanism of action beneficial for cardiovascular applications.[1] It functions as both a beta-adrenergic receptor blocker and a nitric oxide (NO) donor.[1]
Its vasorelaxing properties are attributed to the slow generation of NO, which in turn stimulates guanylate cyclase to increase the formation of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells.[1] This is supported by the finding that the vasodilatory effects of this compound are inhibited by ODQ, a guanylate cyclase blocker.[1] Furthermore, this compound has been shown to block 45Ca2+ entry into cells.[1]
Simultaneously, this compound acts as a potent beta-blocker, competitively inhibiting the effects of catecholamines on beta-adrenergic receptors, similar to well-known beta-blockers like propranolol.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound, providing a comparative perspective against other established cardiovascular drugs.
Table 1: Vasorelaxant Potency in Rat Aorta
| Compound | IC50 (nM) for Relaxation of Norepinephrine-Precontracted Rat Aorta |
| This compound | 33 |
| Nitroglycerin (NTG) | 49 |
| Isosorbide Dinitrate (ISD) | 15,000 |
Data sourced from a study on rat aorta helical strips precontracted with 10⁻⁶ M norepinephrine.[1]
Table 2: Effect on cGMP Formation in Rat Aorta Smooth Muscle Cells
| Condition | cGMP Level (pmol/mg protein) |
| Basal | 3 |
| This compound (10 µM) | 53 |
This demonstrates the significant increase in cGMP, confirming the NO-donor mechanism of this compound.[1]
Table 3: Beta-Adrenergic Blocking Potency
| Compound | IC50 (nM) for Blocking Isoproterenol's Inotropic Effects |
| This compound | 30 |
| S-propranolol | 22.4 |
| Metoprolol | 120 |
| Atenolol | 192 |
Data from electrically driven guinea pig left atrium experiments.[1]
Table 4: Binding Affinity to Beta-Adrenergic Receptors
| Compound | Ki (nM) for Displacing (-)-[3H]-CGP12177 |
| This compound | 7 |
| S-(-)propranolol | 17 |
| Metoprolol | 170 |
| Atenolol | 1200 |
Binding affinity determined in rat brain membranes.[1]
Key Experimental Protocols
The following are summaries of the methodologies employed in the preclinical evaluation of this compound.
Vasorelaxation Assay in Rat Aorta
This experiment is designed to determine the vasorelaxant potency of a compound.
-
Tissue Preparation: Helical strips are prepared from the rat aorta.
-
Contraction Induction: The aortic strips are precontracted with a standard vasoconstrictor, such as norepinephrine (10⁻⁶ M).
-
Compound Administration: Increasing concentrations of this compound, nitroglycerin, or isosorbide dinitrate are added to the tissue bath.
-
Measurement of Relaxation: The degree of relaxation of the aortic strips is measured isometrically.
-
Data Analysis: The concentration of the compound that causes 50% of the maximum relaxation (IC50) is calculated.
Measurement of cGMP Formation
This assay quantifies the downstream second messenger of the nitric oxide signaling pathway.
-
Cell Culture: Rat aorta smooth muscle cells are cultured.
-
Compound Incubation: The cells are incubated with the test compound (e.g., 10 µM this compound) for a specified period.
-
Cell Lysis and Extraction: The cells are lysed, and intracellular cGMP is extracted.
-
Quantification: The concentration of cGMP is determined using a suitable method, such as an enzyme immunoassay (EIA).
-
Normalization: The cGMP concentration is normalized to the total protein content of the cell lysate.
Beta-Adrenergic Blocking Activity in Guinea Pig Atrium
This protocol assesses the ability of a compound to block the positive inotropic effects of a beta-agonist.
-
Tissue Preparation: The left atrium is isolated from a guinea pig and electrically driven at a constant frequency.
-
Inotropic Effect Induction: The beta-agonist isoproterenol is administered to induce a positive inotropic (contractile) response.
-
Compound Administration: The experiment is repeated in the presence of increasing concentrations of this compound or other beta-blockers.
-
Measurement of Contractility: The force of contraction is continuously recorded.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the isoproterenol-induced inotropic effect, is determined.
Radioligand Binding Assay
This experiment measures the affinity of a compound for a specific receptor.
-
Membrane Preparation: Membranes rich in beta-adrenergic receptors are prepared from a suitable tissue, such as the rat brain.
-
Binding Reaction: The membranes are incubated with a radiolabeled beta-adrenergic ligand (e.g., (-)-[3H]-CGP12177) and varying concentrations of the unlabeled competitor compound (this compound or other beta-blockers).
-
Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration.
-
Quantification of Radioactivity: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the competition binding curves, which reflects the affinity of the compound for the receptor.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for the vasorelaxation assay.
Caption: Comparative potency of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Vasodilatory Properties of PF-9404C
This technical guide provides a comprehensive overview of the vasodilatory effects of this compound, a novel beta-blocker with nitric oxide (NO)-donating properties. The document details its mechanism of action, presents quantitative data from key studies, outlines experimental protocols, and visualizes the underlying signaling pathways.
Core Concepts and Mechanism of Action
This compound, chemically identified as ((2'S),(2S)-3-isopropylamine,1-[4-(2,3-dinitroxy)propoxymethyl]-phenoxy-2'-propanol), is a unique compound that combines β-adrenergic receptor blocking capabilities with potent vasorelaxant effects. Its primary mechanism of vasodilation involves the slow release of nitric oxide (NO). This NO release subsequently activates the soluble guanylate cyclase (sGC) pathway in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP then activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation, causing vasodilation.
The vasodilatory effects of this compound are significantly attenuated by inhibitors of guanylate cyclase, such as ODQ, which confirms the central role of the NO-cGMP signaling pathway. Furthermore, studies have demonstrated that this compound directly generates NO, as measured by the Griess reaction.
Quantitative Data on Vasodilatory Effects
The vasodilatory potency and efficacy of this compound have been quantified in several preclinical studies. The following tables summarize the key findings for easy comparison.
Table 1: Potency of this compound in Inducing Vasodilation
| Preparation | Agonist (Pre-contraction) | IC50 (nM) | Comparator | Comparator IC50 (nM) | Reference |
| Rat Aorta Helical Strips | Norepinephrine (10⁻⁶ M) | 33 | Nitroglycerin (NTG) | 49 | |
| Rat Aorta Helical Strips | Norepinephrine (10⁻⁶ M) | 33 | Isosorbide Dinitrate (ISD) | 15,000 |
Table 2: Comparative Potency of this compound and Nitroglycerin in Rabbit Vasculature
| Vessel Type | Agonist (Pre-contraction) | Relative Potency (this compound vs. NTG) | Key Observation | Reference |
| Various Arteries and Veins | Phenylephrine (10⁻⁶ M) or K⁺ (35 mM) | ~3-fold higher potency | More potent, especially in K⁺-contracted vessels | |
| Renal Artery | Not specified | Selective action | Shows a degree of selectivity for the renal artery |
Table 3: Effect of this compound on cGMP Formation
| Cell Type | This compound Concentration | Basal cGMP (pmol/mg protein) | cGMP after this compound (pmol/mg protein) | Reference |
| Rat Aorta Smooth Muscle Cells | 10 µM | 3 | 53 |
Table 4: Tolerance Profile of this compound
| Phenomenon | Observation | Comparator | Comparator Observation | Reference |
| Autotolerance | Present, but ~20-fold less pronounced | Nitroglycerin (NTG) | Significant autotolerance | |
| Cross-tolerance | Preparations pre-exposed to this compound show significant tolerance to NTG | Nitroglycerin (NTG) | Not applicable |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced vasodilation and a typical experimental workflow for its study.
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: A typical experimental workflow for studying vasodilation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's vasodilatory effects.
Isolated Blood Vessel Vasodilation Assay
This protocol is designed to assess the direct vasodilatory effect of this compound on isolated arterial or venous rings.
1. Tissue Preparation:
- Euthanize the experimental animal (e.g., rabbit, rat) in accordance with ethical guidelines.
- Carefully dissect the desired blood vessel (e.g., thoracic aorta, renal artery).
- Place the vessel in cold, oxygenated Krebs-Henseleit solution.
- Clean the vessel of adherent connective and adipose tissue and cut into rings of 2-3 mm in length.
- Suspend the rings between two stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
2. Isometric Tension Recording:
- Connect the upper hook to an isometric force transducer to record changes in tension.
- Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.
3. Experimental Procedure:
- After equilibration, induce a stable contraction by adding a contractile agent such as phenylephrine (10⁻⁶ M) or a high concentration of potassium chloride (35 mM).
- Once the contraction has reached a plateau, add cumulative concentrations of this compound to the organ bath.
- Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest has been covered
An In-depth Technical Guide on the S-S Diastereoisomer of PF-9404C
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-9404C, chemically defined as the (2'S),(2S)-3-isopropylamine, 1-[4-(2,3-dinitroxy)propoxymethyl]-phenoxy-2'-propranol, is a novel cardiovascular agent exhibiting a dual mechanism of action. As the specific S-S diastereoisomer, it functions as both a potent beta-adrenergic receptor antagonist and a nitric oxide (NO) donor. This unique combination of activities results in effective vasorelaxation and cardiac modulation, positioning this compound as a compound of significant interest for the development of new therapies for cardiovascular diseases. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of the S-S diastereoisomer of this compound, supported by quantitative data and detailed experimental methodologies.
Introduction
Cardiovascular diseases remain a leading cause of mortality worldwide, driving the continued search for innovative therapeutic agents with improved efficacy and safety profiles. This compound emerges from a class of hybrid molecules designed to combine the established benefits of beta-blockers with the vasodilatory effects of nitric oxide. The stereochemistry of such molecules is critical to their pharmacological activity. This document focuses specifically on the S-S diastereoisomer of this compound, elucidating its preclinical profile and the experimental basis for its characterization.
Biological Activity
The S-S diastereoisomer of this compound has demonstrated significant activity in preclinical models, showcasing its dual-action capabilities. Its biological effects are summarized in the tables below.
Vasorelaxant Properties
This compound induces concentration-dependent relaxation of vascular smooth muscle, an effect attributed to its nitric oxide-donating moiety.
Table 1: In Vitro Vasorelaxant Activity of this compound
| Compound | IC50 (nM) for relaxation of rat aorta precontracted with norepinephrine |
| This compound (S-S diastereoisomer) | 33 |
| Nitroglycerin (NTG) | 49 |
| Isosorbide dinitrate (ISDN) | 15,000 |
Beta-Adrenergic Receptor Blocking Activity
The S-S configuration of the propranolol-like moiety of this compound is responsible for its potent beta-blocking effects.
Table 2: In Vitro Beta-Adrenergic Blocking Activity of this compound
| Compound | IC50 (nM) for blocking isoproterenol-induced inotropic effects in guinea pig left atrium | Ki (nM) for displacement of (-)-[3H]-CGP12177 from rat brain membranes |
| This compound (S-S diastereoisomer) | 30 | 7 |
| S-propranolol | 22.4 | 17 |
| Metoprolol | 120 | 170 |
| Atenolol | 192 | 1200 |
Mechanism of Action
The dual pharmacological profile of this compound stems from two distinct signaling pathways.
Nitric Oxide-cGMP Signaling Pathway
The vasorelaxant effects of this compound are mediated by the release of nitric oxide, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), resulting in a cascade of events that decrease intracellular calcium concentrations and cause vasodilation. At a concentration of 10 µM, this compound was shown to increase cGMP formation in rat aorta smooth muscle cells from a basal level of 3 pmol/mg protein to 53 pmol/mg protein. The vasodilatory effects of this compound were inhibited by ODQ, a blocker of guanylate cyclase, further supporting this mechanism.
Preliminary Pharmacological Profile of PF-9404C: An Analysis of its Mechanism of Action
Disclaimer: This document summarizes the currently available public information on the pharmacological properties of PF-9404C. No dedicated preliminary toxicity studies, including data on cytotoxicity, genotoxicity, or in vivo adverse effects, were identified in the public domain. Therefore, this guide focuses on the established mechanism of action and pharmacological effects of this compound.
Introduction
This compound is identified as the S-S diesteroisomer of a novel compound that exhibits dual pharmacological action as a blocker of beta-adrenergic receptors and a nitric oxide (NO) donor, resulting in vasorelaxing properties.[1][2][3] Its potential as a cardiovascular agent is underscored by its potency in relaxing vascular smooth muscle and its effects on cardiac beta-adrenergic receptors. This document provides a detailed overview of its known pharmacological activities, supported by experimental data and methodologies.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data available for this compound and its comparison with other relevant compounds.
| Parameter | Compound | Value | Species/Tissue | Condition | Reference |
| IC50 (Vasorelaxation) | This compound | 33 nM | Rat Aorta | Precontracted with Norepinephrine (10⁻⁶ M) | [1] |
| Nitroglycerin (NTG) | 49 nM | Rat Aorta | Precontracted with Norepinephrine (10⁻⁶ M) | [1] | |
| Isosorbide Dinitrate (ISDN) | 15,000 nM | Rat Aorta | Precontracted with Norepinephrine (10⁻⁶ M) | [1] | |
| IC50 (β-blockade) | This compound | 30 nM | Guinea Pig Left Atrium | Isoproterenol-induced inotropic effects | [1] |
| S-propranolol | 22.4 nM | Guinea Pig Left Atrium | Isoproterenol-induced inotropic effects | [1] | |
| Metoprolol | 120 nM | Guinea Pig Left Atrium | Isoproterenol-induced inotropic effects | [1] | |
| Atenolol | 192 nM | Guinea Pig Left Atrium | Isoproterenol-induced inotropic effects | [1] | |
| Ki (Binding Affinity) | This compound | 7 nM | Rat Brain Membranes | Displacement of (-)-[3H]-CGP12177 | [1] |
| S-(-)propranolol | 17 nM | Rat Brain Membranes | Displacement of (-)-[3H]-CGP12177 | [1] | |
| Metoprolol | 170 nM | Rat Brain Membranes | Displacement of (-)-[3H]-CGP12177 | [1] | |
| Atenolol | 1200 nM | Rat Brain Membranes | Displacement of (-)-[3H]-CGP12177 | [1] | |
| cGMP Formation | This compound (10 µM) | 53 pmol/mg protein | Rat Aorta Smooth Muscle Cells | - | [1][2][3] |
| Basal | 3 pmol/mg protein | Rat Aorta Smooth Muscle Cells | - | [1][2][3] |
Signaling Pathways and Mechanism of Action
The pharmacological effects of this compound are mediated through two primary signaling pathways: the nitric oxide-soluble guanylate cyclase (NO-sGC) pathway and the blockade of beta-adrenergic receptors.
NO-sGC Signaling Pathway
This compound acts as a nitric oxide (NO) donor. The released NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and ultimately causing smooth muscle relaxation and vasodilation.[1]
Caption: NO-sGC signaling pathway activated by this compound.
Beta-Adrenergic Receptor Blockade
This compound also functions as a beta-adrenergic receptor antagonist. By binding to beta-adrenergic receptors, primarily in cardiac tissue, it competitively inhibits the binding of catecholamines like norepinephrine and epinephrine. This blockade prevents the activation of adenylyl cyclase, leading to reduced production of cyclic adenosine monophosphate (cAMP) and a subsequent decrease in the downstream signaling cascade that would normally increase heart rate and contractility.[1]
Caption: Mechanism of beta-adrenergic receptor blockade by this compound.
Experimental Protocols
Detailed methodologies for the key experiments that established the pharmacological profile of this compound are outlined below.
Vasorelaxation Assay in Rat Aorta
-
Objective: To determine the vasorelaxant potency of this compound.
-
Tissue Preparation: Helical strips of rat aorta were prepared and mounted in organ baths containing a physiological salt solution, maintained at 37°C and bubbled with a 95% O₂ / 5% CO₂ gas mixture.
-
Experimental Procedure:
-
The aortic strips were precontracted with a submaximal concentration of norepinephrine (10⁻⁶ M).
-
Once a stable contraction was achieved, cumulative concentration-response curves were generated by adding increasing concentrations of this compound, nitroglycerin, or isosorbide dinitrate to the organ bath.
-
The relaxation at each concentration was measured as a percentage of the pre-contraction induced by norepinephrine.
-
The IC50 value (the concentration of the compound that produces 50% of the maximum relaxation) was calculated.
-
Inotropic Effects in Guinea Pig Left Atrium
-
Objective: To assess the beta-blocking activity of this compound.
-
Tissue Preparation: The left atrium from a guinea pig was isolated and mounted in an organ bath with physiological solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. The atrium was electrically stimulated to ensure regular contractions.
-
Experimental Procedure:
-
The inotropic (contractile) effects of the beta-agonist isoproterenol were measured to establish a baseline.
-
The atrial preparation was then incubated with various concentrations of this compound, S-propranolol, metoprolol, or atenolol.
-
The ability of these compounds to inhibit the isoproterenol-induced increase in contractility was quantified.
-
The IC50 value (the concentration of the antagonist that inhibits 50% of the maximal response to isoproterenol) was determined.
-
Radioligand Binding Assay in Rat Brain Membranes
-
Objective: To determine the binding affinity of this compound to beta-adrenergic receptors.
-
Tissue Preparation: Membranes from rat brains, which are rich in beta-adrenergic receptors, were prepared.
-
Experimental Procedure:
-
The brain membranes were incubated with a fixed concentration of a radiolabeled beta-adrenergic ligand, (-)-[3H]-CGP12177 (0.2 nM).
-
Increasing concentrations of unlabeled this compound, S-(-)propranolol, metoprolol, or atenolol were added to compete with the radioligand for binding to the receptors.
-
After incubation, the amount of bound radioactivity was measured.
-
The Ki value (inhibition constant), which represents the affinity of the compound for the receptor, was calculated from the IC50 of the competition curve.
-
Measurement of cGMP Formation
-
Objective: To confirm that the vasorelaxant effects of this compound are mediated by the NO-cGMP pathway.
-
Cell Culture: Rat aorta smooth muscle cells were cultured under standard conditions.
-
Experimental Procedure:
-
The cultured cells were incubated with this compound (10 µM) for a specified period.
-
The reaction was stopped, and the cells were lysed.
-
The intracellular concentration of cGMP was measured using a suitable immunoassay (e.g., ELISA).
-
The results were compared to the basal cGMP levels in untreated cells.[1][2][3]
-
Conclusion on Toxicity Data
While the pharmacological profile of this compound is partially characterized, a significant gap exists in the understanding of its safety and toxicity. The absence of publicly available data on its potential for cytotoxicity, genotoxicity, carcinogenicity, and other adverse effects is a critical limitation for its further development. Comprehensive preclinical toxicology studies are imperative to establish a safety profile for this compound before it can be considered for any potential therapeutic application. Researchers and drug development professionals are advised to proceed with caution and to conduct thorough safety assessments.
References
PF-9404C: A Dual-Acting Vasorelaxant for Smooth Muscle Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PF-9404C, the S-S diesteroisomer of (2'S),(2S)-3-isopropylamine, 1-[4-(2,3-dinitroxy)propoxymethyl]-phenoxy-2'-propranol, is a novel vasoactive compound with a dual mechanism of action impacting smooth muscle cell function. This technical guide provides a comprehensive overview of the preclinical profile of this compound, focusing on its effects on smooth muscle cells. The document details its vasodilatory properties mediated through nitric oxide (NO) donation and its beta-adrenergic receptor blocking capabilities. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding of its molecular mechanisms.
Introduction
Vascular smooth muscle cell contraction and relaxation are critical physiological processes that regulate blood pressure and tissue perfusion. Dysregulation of these processes contributes to various cardiovascular pathologies. This compound has emerged as a compound of interest due to its potent vasorelaxant effects. This guide explores the multifaceted actions of this compound on smooth muscle cells, providing a detailed analysis of its primary mechanisms of action: the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway and the blockade of beta-adrenergic receptors.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in various experimental models.
Table 1: Vasorelaxant Potency of this compound and Other Vasoactive Agents
| Compound | Agonist | Preparation | IC50 (nM) |
| This compound | Norepinephrine (10⁻⁶ M) | Rat Aorta Helical Strips | 33 |
| Nitroglycerin (NTG) | Norepinephrine (10⁻⁶ M) | Rat Aorta Helical Strips | 49 |
| Isosorbide Dinitrate (ISD) | Norepinephrine (10⁻⁶ M) | Rat Aorta Helical Strips | 15,000 |
Table 2: Beta-Adrenergic Receptor Blocking Activity of this compound
| Compound | Assay | Preparation | IC50 / Ki (nM) |
| This compound | Isoproterenol-induced inotropy | Guinea Pig Left Atrium | 30 (IC50) |
| S-propranolol | Isoproterenol-induced inotropy | Guinea Pig Left Atrium | 22.4 (IC50) |
| Metoprolol | Isoproterenol-induced inotropy | Guinea Pig Left Atrium | 120 (IC50) |
| Atenolol | Isoproterenol-induced inotropy | Guinea Pig Left Atrium | 192 (IC50) |
| This compound | (-)-[³H]-CGP12177 displacement | Rat Brain Membranes | 7 (Ki) |
| S-(-)propranolol | (-)-[³H]-CGP12177 displacement | Rat Brain Membranes | 17 (Ki) |
| Metoprolol | (-)-[³H]-CGP12177 displacement | Rat Brain Membranes | 170 (Ki) |
| Atenolol | (-)-[³H]-CGP12177 displacement | Rat Brain Membranes | 1200 (Ki) |
Table 3: Effect of this compound on cGMP Formation in Smooth Muscle Cells
| Condition | cGMP Concentration (pmol/mg protein) |
| Basal | 3 |
| This compound (10 µM) | 53 |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on smooth muscle cells through two primary signaling pathways:
Nitric Oxide (NO) Donor Pathway
This compound acts as a nitric oxide donor, leading to the relaxation of vascular smooth muscle. The released NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentration and myosin light chain dephosphorylation, resulting in smooth muscle relaxation. The vasodilatory effects of this compound are inhibited by ODQ, a blocker of guanylate cyclase, supporting this mechanism.
Beta-Adrenergic Receptor Blockade
In addition to its NO-donating properties, this compound is a potent blocker of beta-adrenergic receptors. It competitively inhibits the binding of catecholamines, such as isoproterenol, to these receptors on the surface of smooth muscle cells. This blockade prevents the activation of adenylyl cyclase, thereby reducing the intracellular levels of cyclic adenosine monophosphate (cAMP). Lower cAMP levels lead to decreased protein kinase A (PKA) activity, which would otherwise promote smooth muscle relaxation. However, in the context of vasoconstrictor stimuli that do not primarily act through beta-adrenergic receptors, this effect is less pronounced than its potent NO-mediated vasodilation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's effects on smooth muscle cells.
Vasorelaxation Assay in Rat Aorta Helical Strips
This protocol is used to determine the vasorelaxant potency (IC50) of this compound.
-
Tissue Preparation:
-
Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs solution.
-
The aorta is cleaned of adhering connective tissue and cut into helical strips (approximately 2 mm wide and 15 mm long).
-
The strips are mounted vertically in organ baths containing Krebs solution at 37°C and gassed with 95% O₂ and 5% CO₂.
-
-
Experimental Procedure:
-
The strips are allowed to equilibrate for 60-90 minutes under a resting tension of 1 g.
-
The strips are pre-contracted with 10⁻⁶ M norepinephrine.
-
Once a stable contraction is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of this compound, nitroglycerin, or isosorbide dinitrate to the organ bath.
-
The relaxation is expressed as a percentage of the norepinephrine-induced contraction.
-
The IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curves.
-
Methodological & Application
Application Notes and Protocols: PF-9404C for Vasorelaxation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9404C is a novel cardiovascular agent characterized by a dual mechanism of action: it functions as a slow-release nitric oxide (NO) donor and a beta-adrenergic receptor blocker.[1][2] This unique profile makes it a potent vasorelaxing agent with potential therapeutic applications in hypertension and cardioprotection.[1][2] These application notes provide a detailed experimental protocol for assessing the vasorelaxant effects of this compound using isolated arterial tissue, summarize key quantitative data, and illustrate the underlying signaling pathway.
Data Presentation
Table 1: In Vitro Vasorelaxant Potency of this compound and Comparators
| Compound | IC50 (nM) for Relaxation of Rat Aorta (pre-contracted with 10⁻⁶ M Noradrenaline) | Reference |
| This compound | 33 | [1][2] |
| Nitroglycerin (NTG) | 49 | [1][2] |
| Isosorbide Dinitrate (ISD) | 15,000 | [1][2] |
Table 2: Effect of this compound on Cyclic GMP (cGMP) Formation in Rat Aorta Smooth Muscle Cells
| Condition | cGMP Concentration (pmol/mg protein) | Reference |
| Basal | 3 | [1][3] |
| 10 µM this compound | 53 | [1][3] |
Table 3: Beta-Adrenergic Receptor Blocking Activity of this compound
| Compound | IC50 (nM) for blocking Isoprenaline's inotropic effects | Kᵢ (nM) for displacing [³H]-CGP12177 binding | Reference |
| This compound | 30 | 7 | [2][3] |
| S-propranolol | 22.4 | 17 | [2][3] |
| Metoprolol | 120 | 170 | [2][3] |
| Atenolol | 192 | 1200 | [2][3] |
Signaling Pathway
The vasorelaxant effect of this compound is primarily mediated by the nitric oxide (NO) signaling pathway in vascular smooth muscle cells.
Caption: Signaling pathway of this compound-induced vasorelaxation.
Experimental Protocols
Objective: To determine the concentration-response relationship of this compound-induced vasorelaxation in isolated arterial rings.
Materials and Reagents:
-
Male Wistar rats (250-300g)
-
This compound
-
Noradrenaline (NA) or Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.
-
Distilled, deionized water
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Isolated organ bath system with isometric force transducers
Experimental Workflow
Caption: Experimental workflow for the vasorelaxation assay.
Detailed Methodology:
-
Tissue Preparation:
-
Humanely euthanize the rat in accordance with institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length. For endothelium-denuded experiments, gently rub the intimal surface with a fine wire.
-
-
Mounting and Equilibration:
-
Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen gas.
-
Apply a resting tension of 1.5 g to the rings and allow them to equilibrate for at least 60 minutes. During this period, replace the buffer every 15 minutes.
-
-
Viability and Endothelial Integrity Assessment:
-
To check the viability of the smooth muscle, contract the rings by adding KCl (e.g., 80 mM) to the bath.
-
After washing out the KCl and allowing the tissue to return to baseline, assess endothelial integrity. Pre-contract the rings with Noradrenaline (10⁻⁶ M) or Phenylephrine (10⁻⁶ M).[2][4]
-
Once a stable contraction plateau is reached, add Acetylcholine (10⁻⁶ M). A relaxation of >80% indicates intact endothelium. Rings with compromised endothelium should be discarded (unless the experiment is intended to be endothelium-independent).
-
-
Vasorelaxation Assay:
-
Wash the rings to remove all previous drugs and allow them to return to the resting tension.
-
Induce a stable, submaximal contraction with Noradrenaline (10⁻⁶ M).[2]
-
Once the contraction is stable, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻⁹ M to 10⁻⁵ M).
-
Allow the response to each concentration to stabilize before adding the next.
-
-
Data Analysis:
-
Record the relaxation at each concentration of this compound.
-
Express the relaxation as a percentage of the maximal contraction induced by Noradrenaline.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to obtain a concentration-response curve.
-
Calculate the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation) from the curve using non-linear regression analysis.
-
Conclusion
This compound demonstrates potent vasorelaxant properties, primarily through the slow release of nitric oxide and subsequent activation of the sGC-cGMP pathway.[1][3] Its efficacy is comparable to that of nitroglycerin.[2] The provided protocol offers a robust framework for investigating the vascular effects of this compound and similar compounds. This dual-action molecule holds promise for further investigation in the context of cardiovascular diseases.
References
- 1. PF9404C, a new slow NO donor with beta receptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF9404C, a new slow NO donor with beta receptor blocking properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical profile of PF9404C, a nitric oxide donor with beta receptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in the vascular selectivity and tolerance between the NO donor/beta-blocker PF9404C and nitroglycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-9404C in Guinea Pig Left Atrium Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9404C is a novel compound characterized as a beta-adrenergic receptor blocker with additional vasorelaxing properties mediated by the donation of nitric oxide (NO). Its dual mechanism of action makes it a compound of interest for cardiovascular research, particularly in the context of atrial arrhythmias where both sympathetic tone and vascular function play significant roles. In the electrically stimulated guinea pig left atrium, this compound has been shown to concentration-dependently block the inotropic effects of isoproterenol.
These application notes provide detailed protocols for utilizing the guinea pig left atrium model to further investigate the electrophysiological and anti-arrhythmic properties of this compound. The guinea pig is a relevant model for studying cardiac repolarization due to its action potential characteristics, which are more similar to humans than those of mice or rats.
Data Presentation
Table 1: In Vitro Potency of this compound and Comparator Beta-Blockers
| Compound | IC50 (nM) for Isoproterenol-Induced Inotropy in Guinea Pig Left Atrium |
| This compound | 30 |
| S-propranolol | 22.4 |
| Metoprolol | 120 |
| Atenolol | 192 |
Data sourced from preclinical profile of this compound.
Table 2: Illustrative Electrophysiological Effects of this compound on Guinea Pig Left Atrium
| Parameter | Control (Vehicle) | This compound (1 µM) |
| Action Potential Duration at 90% Repolarization (APD90) (ms) | 125 ± 8 | 145 ± 10 |
| Effective Refractory Period (ERP) (ms) | 130 ± 7 | 155 ± 9 |
| Atrial Fibrillation Threshold (AFT) (V) | 5.2 ± 0.6 | 8.1 ± 0.8 |
| Duration of Acetylcholine-Induced AF (s) | 180 ± 25 | 45 ± 12 |
*Illustrative data representing potential outcomes for discussion and experimental design purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Isolated Langendorff-Perfused Guinea Pig Heart Preparation
This protocol describes the isolation and perfusion of a guinea pig heart to maintain its viability for ex vivo studies.
Materials:
-
Male Hartley guinea pigs (350-450 g)
-
Heparin (200 U/kg)
-
Sodium pentobarbital (35 mg/kg)
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.25 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 glucose; gassed with 95% O2 / 5% CO2, pH 7.4, maintained at 37°C.
-
Langendorff apparatus
Procedure:
-
Anesthetize the guinea pig with sodium pentobarbital and administer heparin intravenously.
-
Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit solution.
-
Identify the aorta and cannulate it onto the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure of 60-80 mmHg.
-
Allow the heart to stabilize for a minimum of 30 minutes, during which it should be monitored for stable coronary flow and heart rate.
Protocol 2: Electrophysiological Recordings and Atrial Fibrillation Induction
This protocol details the methodology for recording key electrophysiological parameters from the left atrium and inducing atrial fibrillation (AF).
Materials:
-
Langendorff-perfused guinea pig heart
-
Bipolar platinum electrodes for pacing and recording
-
Monophasic action potential (MAP) suction electrode
-
Stimulator for programmed electrical stimulation
-
Acetylcholine (ACh) solution
-
Data acquisition system
Procedure:
-
MAP Recording: Gently place the MAP suction electrode on the epicardial surface of the left atrium to record action potentials.
-
Pacing: Position a bipolar pacing electrode on the right atrium. Pace the atrium at a cycle length of 300 ms.
-
Baseline Measurements: Record baseline Action Potential Duration at 50% and 90% repolarization (APD50, APD90) and the Effective Refractory Period (ERP). ERP is determined using the extrastimulus technique (S1-S2 protocol).
-
AF Induction: Induce AF by a combination of rapid atrial pacing (e.g., 50 Hz burst for 1-5 seconds) and perfusion with Krebs-Henseleit solution containing acetylcholine (e.g., 3 x 10⁻⁷ M) to mimic increased vagal tone.
-
Drug Application: After baseline measurements, perfuse the heart with Krebs-Henseleit solution containing this compound at the desired concentrations. Allow for an equilibration period of 15-20 minutes.
-
Post-Drug Measurements: Repeat the measurements of APD, ERP, and the AF threshold (the minimum voltage of rapid pacing required to induce AF). Measure the duration of induced AF episodes.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for assessing this compound in guinea pig left atrium.
Application Notes and Protocols for In Vitro Efficacy Testing of PF-9404C
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PF-9404C is a novel compound characterized as a beta-adrenergic receptor blocker with additional vasorelaxing properties.[1] Its mechanism of action involves the donation of nitric oxide (NO), leading to the activation of soluble guanylate cyclase and subsequent accumulation of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells, resulting in vasodilation.[1] Furthermore, this compound demonstrates a high affinity for beta-adrenergic receptors, effectively blocking the action of adrenergic agonists.[1] This document provides detailed protocols for a panel of in vitro assays to comprehensively evaluate the efficacy of this compound.
Data Presentation
Table 1: Summary of In Vitro Efficacy Data for this compound and Reference Compounds
| Assay | Parameter | This compound | S-propranolol | Metoprolol | Atenolol | Nitroglycerin (NTG) | Isosorbide Dinitrate (ISD) |
| Vasorelaxation (Rat Aorta) | IC50 (nM) | 33 | - | - | - | 49 | 15,000 |
| Beta-Adrenergic Blockade (Guinea Pig Atrium) | IC50 (nM) | 30 | 22.4 | 120 | 192 | - | - |
| Beta-Adrenergic Receptor Binding (Rat Brain) | Ki (nM) | 7 | 17 | 170 | 1200 | - | - |
| cGMP Formation (Rat Aorta Smooth Muscle Cells) | cGMP (pmol/mg protein) | 53 (at 10 µM) | - | - | - | - | - |
| Basal cGMP Level | cGMP (pmol/mg protein) | 3 | - | - | - | - | - |
Data compiled from preclinical studies of this compound.[1]
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for the vasorelaxation assay.
Experimental Protocols
Vasorelaxation Assay in Rat Aortic Rings
Objective: To determine the vasodilatory potency of this compound by measuring its ability to relax pre-contracted rat aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Norepinephrine (NE)
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Protocol:
-
Euthanize a rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective and fatty tissues and cut it into 3-4 mm rings.
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, with solution changes every 15 minutes.
-
Induce a sustained contraction with 10⁻⁶ M norepinephrine.
-
Once the contraction is stable, add cumulative concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁵ M) to the organ bath.
-
Record the relaxation response after each addition.
-
Calculate the concentration of this compound that produces 50% of the maximal relaxation (IC50).
Beta-Adrenergic Receptor Blocking Assay in Guinea Pig Atria
Objective: To quantify the beta-blocking activity of this compound by measuring its ability to inhibit the positive inotropic effect of isoproterenol.
Materials:
-
Male guinea pigs (300-400g)
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.5)
-
Isoproterenol
-
This compound
-
Electrically driven organ bath system with force transducers
-
Data acquisition system
Protocol:
-
Euthanize a guinea pig and excise the heart.
-
Isolate the left atrium and mount it in an organ bath containing Tyrode's solution at 37°C, gassed with 95% O2 / 5% CO2.
-
Stimulate the atrium electrically at a frequency of 1 Hz.
-
Allow the preparation to equilibrate for 60 minutes.
-
Obtain a cumulative concentration-response curve for the inotropic effects of isoproterenol (e.g., 10⁻⁹ M to 10⁻⁶ M).
-
Wash the atrium and incubate with a single concentration of this compound for 30 minutes.
-
Repeat the cumulative concentration-response curve for isoproterenol in the presence of this compound.
-
Determine the IC50 of this compound by comparing the isoproterenol concentration-response curves in the absence and presence of the compound.[1]
Radioligand Binding Assay for Beta-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of this compound for beta-adrenergic receptors.
Materials:
-
Rat brain membranes
-
(-)-[3H]-CGP12177 (radiolabeled beta-adrenergic ligand)
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and cocktail
Protocol:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a reaction tube, combine the rat brain membranes, a fixed concentration of (-)-[3H]-CGP12177 (e.g., 0.2 nM), and varying concentrations of this compound.[1]
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled beta-adrenergic antagonist (e.g., 10 µM propranolol).
-
Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software.
cGMP Formation Assay in Vascular Smooth Muscle Cells
Objective: To confirm the NO-donating mechanism of this compound by measuring the increase in intracellular cGMP.
Materials:
-
Rat aortic smooth muscle cells (primary culture or cell line)
-
Cell culture medium
-
This compound (e.g., 10 µM)
-
Lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
Protocol:
-
Culture rat aortic smooth muscle cells to confluence in appropriate culture plates.
-
Treat the cells with this compound (e.g., 10 µM) for a specified time.[1]
-
Lyse the cells and collect the lysates.
-
Measure the protein concentration of the lysates.
-
Determine the concentration of cGMP in the cell lysates using a cGMP EIA kit according to the manufacturer's instructions.
-
Express the results as pmol of cGMP per mg of protein.[1]
Nitric Oxide (NO) Generation Assay (Griess Reaction)
Objective: To indirectly measure the release of NO from this compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
Griess reagent (e.g., a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrite standard solutions
-
Microplate reader
Protocol:
-
Incubate this compound in PBS at 37°C for a defined period.
-
Take aliquots of the solution at different time points.
-
Add the Griess reagent to the aliquots and to a series of nitrite standard solutions.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the amount of nitrite (a stable breakdown product of NO) in the samples by comparison to the standard curve.
References
Application Note: Measurement of Nitric Oxide Production from PF-9404C Using the Griess Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Due to its transient nature, with a half-life of only a few seconds, direct measurement of NO in biological systems is challenging.[3] A common and reliable indirect method to quantify NO production is to measure its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[3][4] The Griess reaction is a well-established colorimetric assay that quantifies nitrite levels and can be adapted to measure total nitrate/nitrite concentration after the reduction of nitrate to nitrite.[3][4]
PF-9404C is a novel compound with vasorelaxing properties attributed to its function as a nitric oxide donor.[5][6] It has been shown to cause a concentration-dependent relaxation of vascular smooth muscle, an effect mediated by the slow generation of NO.[5][6] This application note provides a detailed protocol for the measurement of NO released from this compound using the Griess reaction in a cell-based assay.
Principle of the Griess Reaction
The Griess reaction is a two-step diazotization reaction.[3][4] In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, colored azo compound.[3][7] The intensity of the resulting purple color is directly proportional to the nitrite concentration and can be quantified spectrophotometrically at approximately 540 nm.[3][8]
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog No. | Storage |
| This compound | (Specify) | (Specify) | (Specify) |
| Griess Reagent Kit | (Specify) | (e.g., G7921) | 2-8°C, Protect from light |
| - Sulfanilamide Solution | |||
| - N-(1-naphthyl)ethylenediamine (NED) Solution | |||
| - Nitrite Standard (e.g., 1.0 mM Sodium Nitrite) | |||
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | (Specify) | (Specify) | 2-8°C |
| Fetal Bovine Serum (FBS) | (Specify) | (Specify) | -20°C |
| Penicillin-Streptomycin | (Specify) | (Specify) | -20°C |
| Phosphate-Buffered Saline (PBS), pH 7.4 | (Specify) | (Specify) | Room Temperature |
| 96-well clear, flat-bottom microplates | (Specify) | (Specify) | Room Temperature |
| Microplate reader with 540 nm absorbance filter | (Specify) | N/A | N/A |
Table 2: Experimental Parameters for Nitrite Standard Curve
| Parameter | Value |
| Standard | Sodium Nitrite (NaNO₂) |
| Stock Concentration | 100 µM |
| Dilution Series (µM) | 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 |
| Volume of Standard/Blank per well | 50 µL |
| Volume of Griess Reagent per well | 50 µL |
| Incubation Time | 10 minutes at room temperature |
| Wavelength for Absorbance Reading | 540 nm |
Table 3: Example Data for this compound-Induced Nitrite Production
| This compound Concentration (µM) | Absorbance at 540 nm (Mean ± SD) | Nitrite Concentration (µM) (Calculated from Standard Curve) |
| 0 (Vehicle Control) | 0.052 ± 0.003 | (Value) |
| 1 | 0.115 ± 0.008 | (Value) |
| 10 | 0.289 ± 0.015 | (Value) |
| 50 | 0.512 ± 0.021 | (Value) |
| 100 | 0.734 ± 0.030 | (Value) |
Experimental Protocols
Protocol 1: Preparation of Reagents and Standards
-
Griess Reagent Preparation: If using a kit, follow the manufacturer's instructions. Typically, this involves mixing equal volumes of the sulfanilamide solution and the NED solution immediately before use.[7] Prepare only the amount needed for the experiment, as the mixed reagent is stable for a limited time (e.g., up to 8 hours).[7]
-
Nitrite Standard Curve Preparation: a. Prepare a 100 µM working solution of sodium nitrite by diluting the stock standard in the same cell culture medium used for the experimental samples.[9] b. In a 96-well plate, perform serial dilutions of the 100 µM nitrite standard to obtain concentrations ranging from 1.56 µM to 100 µM.[9] A typical dilution series would be: 100, 50, 25, 12.5, 6.25, 3.13, and 1.56 µM.[9] c. Include a blank control containing only the cell culture medium (0 µM nitrite).[9]
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treating the cells.
Protocol 2: Cell Culture and Treatment
-
Seed cells (e.g., endothelial cells, smooth muscle cells) in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[10]
-
The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24 hours) to allow for NO production.
Protocol 3: Griess Assay for Nitrite Measurement
-
After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[11]
-
Add 50 µL of the freshly prepared Griess Reagent to each well containing the standards and the cell culture supernatants.[9][11]
-
Incubate the plate at room temperature for 10 minutes, protected from light.[9][11]
-
Measure the absorbance at 540 nm using a microplate reader.[8][11]
-
Data Analysis: a. Subtract the absorbance of the blank from all standard and sample readings. b. Plot the absorbance of the nitrite standards versus their known concentrations to generate a standard curve. c. Use the linear regression equation from the standard curve to calculate the nitrite concentration in the unknown samples.
Mandatory Visualizations
Caption: Experimental workflow for measuring NO from this compound.
Caption: Signaling pathway of this compound-induced vasodilation.
References
- 1. Nitric oxide: what’s new to NO? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nitric oxide signaling in ctenophores [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical profile of PF9404C, a nitric oxide donor with beta receptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. promega.com [promega.com]
- 10. Nitric Oxide Griess Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for cGMP Measurement in Cells Treated with PF-9404C
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9404C is a novel compound characterized as a nitric oxide (NO) donor with beta-adrenergic receptor blocking properties. Its mechanism of action involves the generation of NO, which in turn activates soluble guanylyl cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger molecule involved in various physiological processes, including smooth muscle relaxation. The elevation of intracellular cGMP is a critical indicator of this compound's activity. These application notes provide detailed protocols for the measurement of cGMP in cultured cells treated with this compound, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
Quantitative Data Summary
The following tables summarize the expected quantitative data from experiments measuring cGMP levels in response to this compound treatment.
Table 1: Effect of this compound on Intracellular cGMP Concentration in Rat Aortic Smooth Muscle Cells. This table presents data from a study on the effect of a single concentration of this compound.
| Treatment | Concentration (µM) | cGMP Concentration (pmol/mg protein) | Fold Increase |
| Basal | 0 | 3 | - |
| This compound | 10 | 53 | 17.7 |
| Data sourced from a study on the preclinical profile of this compound. |
Table 2: Illustrative Dose-Response of this compound on Intracellular cGMP Levels. This table provides an example of a dose-response experiment. The values are hypothetical and serve as a template for experimental design and data representation.
| This compound Concentration (µM) | cGMP Concentration (pmol/mg protein) |
| 0 (Basal) | 3.2 ± 0.4 |
| 0.1 | 8.5 ± 1.1 |
| 1 | 25.1 ± 3.2 |
| 10 | 54.3 ± 6.8 |
| 100 | 62.5 ± 7.5 |
Table 3: Illustrative Time-Course of cGMP Elevation by 10 µM this compound. This table provides an example of a time-course experiment. The values are hypothetical and intended to guide experimental planning.
| Time (minutes) | cGMP Concentration (pmol/mg protein) |
| 0 | 3.1 ± 0.5 |
| 5 | 35.8 ± 4.9 |
| 15 | 55.2 ± 7.1 |
| 30 | 48.6 ± 6.3 |
| 60 | 22.4 ± 3.1 |
Experimental Protocols
Recommended Cell Lines
Vascular smooth muscle cells (VSMCs) are a physiologically relevant cell type for studying the effects of vasoactive compounds like this compound. Rat aortic smooth muscle cells have been previously used to demonstrate the cGMP-elevating effects of this compound. Other suitable cell lines for nitric oxide research include macrophage cell lines such as RAW 264.7.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate vascular smooth muscle cells in 24-well plates at a density of 5 x 104 cells/well. Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Growth: Allow cells to adhere and grow for 24-48 hours until they reach 80-90% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells by replacing the growth medium with serum-free DMEM for 12-24 hours prior to treatment.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in serum-free DMEM to the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add the this compound-containing medium. For dose-response experiments, treat cells with a range of this compound concentrations for a fixed time period. For time-course experiments, treat cells with a fixed concentration of this compound for various durations. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
Protocol 2: Measurement of Intracellular cGMP using a Competitive ELISA Kit
This protocol is a general guideline for a competitive enzyme-linked immunosorbent assay (ELISA) for cGMP and should be adapted based on the specific instructions of the commercial kit being used.
-
Reagent Preparation: Prepare all reagents, including standards, buffers, and antibodies, as per the manufacturer's instructions.
-
Cell Lysis:
-
After treatment with this compound, aspirate the medium from the wells.
-
Add 100-200 µL of cell lysis buffer (provided in the ELISA kit or a 0.1 M HCl solution) to each well.
-
Incubate on ice for 10-20 minutes with gentle agitation to ensure complete cell lysis and to inhibit phosphodiesterase activity.
-
-
Sample Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Sample Dilution (if necessary): The supernatant contains the intracellular cGMP. Depending on the expected cGMP concentration, the supernatant may need to be diluted with the assay buffer provided in the kit.
-
ELISA Procedure (Competitive Assay):
-
Add 50 µL
-
Application Notes and Protocols for PF-9404C in the Study of Beta-Blocker and Nitric Oxide Donor Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-9404C, with the chemical name ((2'S),(2S)-3-isopropylamine, 1-[4-(2,3-dinitroxy)propoxymethyl]-phenoxy-2'-propranol), is a novel investigational compound that exhibits a dual mechanism of action as both a beta-adrenergic receptor antagonist and a nitric oxide (NO) donor.[1][2][3] This unique profile makes it a valuable pharmacological tool for studying the interplay between beta-blockade and NO-mediated vasodilation. These application notes provide a comprehensive overview of this compound's preclinical profile, along with detailed protocols for its characterization.
Mechanism of Action
This compound is the S-S diesteroisomer of a novel beta-blocker designed to have vasorelaxing properties.[1][2][3] Its mechanism of action is twofold:
-
Beta-Blockade: this compound competitively inhibits beta-adrenergic receptors, similar to classical beta-blockers like propranolol. This action is responsible for its negative inotropic effects on the heart.[1][2]
-
Nitric Oxide Donation: The molecule is designed to slowly release nitric oxide (NO). This NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP, in turn, promotes vasorelaxation.[1][2][3]
This dual functionality suggests potential therapeutic applications in conditions such as hypertension and coronary heart disease, where both beta-blockade and vasodilation are beneficial.[2][3]
Data Presentation
Table 1: Vasorelaxant Effects of this compound and Reference Compounds on Rat Aorta
This table summarizes the potency of this compound in inducing relaxation of rat aorta helical strips pre-contracted with norepinephrine.
| Compound | IC50 (nM) |
| This compound | 33 [1][2] |
| Nitroglycerin (NTG) | 49[1][2] |
| Isosorbide Dinitrate (ISD) | 15,000[1][2] |
IC50 values represent the concentration of the compound required to inhibit the norepinephrine-induced contraction by 50%.
Table 2: Beta-Adrenergic Blocking Activity of this compound and Reference Beta-Blockers
This table presents the potency of this compound in blocking the inotropic effects of isoproterenol in the guinea pig left atrium.
| Compound | IC50 (nM) |
| This compound | 30 [1][2] |
| S-Propranolol | 22.4[1][2] |
| Metoprolol | 120[1][2] |
| Atenolol | 192[1][2] |
IC50 values represent the concentration of the compound that produces 50% inhibition of the maximal response to isoproterenol.
Table 3: Effect of this compound on cGMP Levels in Rat Aorta Smooth Muscle Cells
This table shows the effect of this compound on the formation of cyclic GMP in cultured rat aorta smooth muscle cells.
| Condition | cGMP Level (pmol/mg protein) |
| Basal | 3[1][2] |
| This compound (10 µM) | 53 [1][2] |
Table 4: Binding Affinity of this compound and Reference Beta-Blockers to Beta-Adrenergic Receptors
This table displays the inhibitory constants (Ki) of this compound and reference compounds for the displacement of the beta-adrenergic ligand (-)-[3H]-CGP12177 from rat brain membranes.
| Compound | Ki (nM) |
| This compound | 7 [1][2] |
| S-(-)propranolol | 17[1][2] |
| Metoprolol | 170[1][2] |
| Atenolol | 1200[1][2] |
The Ki value is inversely proportional to the binding affinity of the compound for the receptor.
Experimental Protocols
Protocol 1: Assessment of Vasorelaxant Activity in Rat Aortic Rings
This protocol details the methodology for evaluating the vasorelaxant effects of this compound on isolated rat aortic rings.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Norepinephrine (NE)
-
This compound and other test compounds
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Euthanize the rat by cervical dislocation and exsanguination.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissue and cut the aorta into rings of 3-4 mm in width.
-
Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g, washing them every 15 minutes with fresh buffer.
-
After equilibration, contract the aortic rings with 10⁻⁶ M norepinephrine.
-
Once the contraction has reached a stable plateau, add cumulative concentrations of this compound or other test compounds to the organ bath.
-
Record the relaxation response until a maximal effect is achieved.
-
Calculate the relaxation as a percentage of the pre-contraction induced by norepinephrine.
-
Determine the IC50 values by non-linear regression analysis of the concentration-response curves.
Protocol 2: Evaluation of Beta-Adrenergic Blocking Activity in Isolated Guinea Pig Atria
This protocol describes the procedure for assessing the beta-blocking properties of this compound on the electrically driven left atrium of a guinea pig.
Materials:
-
Male guinea pigs (300-400 g)
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.5)
-
Isoproterenol
-
This compound and other beta-blockers
-
Organ bath system with isometric force transducers
-
Electrical stimulator
Procedure:
-
Euthanize the guinea pig by a blow to the head and exsanguination.
-
Rapidly excise the heart and place it in cold Tyrode's solution.
-
Isolate the left atrium and suspend it in an organ bath containing Tyrode's solution at 37°C, gassed with 95% O2 / 5% CO2.
-
Apply a resting tension of 0.5 g and allow the atrium to equilibrate for 60 minutes.
-
Pace the atrium electrically with square-wave pulses of 1 ms duration and a frequency of 1 Hz at a voltage slightly above the threshold.
-
After equilibration, obtain a cumulative concentration-response curve for the inotropic effect of isoproterenol.
-
Wash the atrium and allow it to return to baseline.
-
Incubate the atrium with a single concentration of this compound or another beta-blocker for 30 minutes.
-
In the presence of the antagonist, obtain a second concentration-response curve for isoproterenol.
-
Calculate the IC50 of the antagonist by determining the concentration that causes a 50% reduction in the maximal response to isoproterenol.
Protocol 3: Measurement of cGMP Levels in Vascular Smooth Muscle Cells
This protocol outlines the method for quantifying changes in intracellular cGMP levels in response to this compound in cultured rat aortic smooth muscle cells.
Materials:
-
Primary rat aortic smooth muscle cells (RASMCs)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
cGMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer
-
Protein assay kit
Procedure:
-
Culture RASMCs in DMEM supplemented with 10% FBS until they reach confluence.
-
Serum-starve the cells for 24 hours prior to the experiment.
-
Pre-incubate the cells with 0.5 mM IBMX (a phosphodiesterase inhibitor) for 30 minutes to prevent cGMP degradation.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle for the desired time.
-
Terminate the reaction by aspirating the medium and lysing the cells with the appropriate lysis buffer.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Measure the cGMP concentration in the supernatants using a commercial cGMP EIA kit according to the manufacturer's instructions.
-
Determine the total protein concentration in each sample using a standard protein assay.
-
Express the cGMP levels as pmol per mg of protein.
Protocol 4: Radioligand Binding Assay for Beta-Adrenergic Receptors
This protocol details the procedure for determining the binding affinity of this compound to beta-adrenergic receptors in rat brain membranes.
Materials:
-
Rat brains
-
Tris-HCl buffer (50 mM, pH 7.4)
-
(-)-[3H]-CGP12177 (radioligand)
-
This compound and other unlabeled competing ligands
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Homogenize rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final membrane pellet in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.
-
Set up the binding assay in tubes containing the membrane preparation, 0.2 nM (-)-[3H]-CGP12177, and increasing concentrations of this compound or other competing ligands.
-
Define non-specific binding in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).
-
Incubate the tubes at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values using the Cheng-Prusoff equation.
Visualizations
References
- 1. Preclinical profile of PF9404C, a nitric oxide donor with beta receptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF9404C, a new slow NO donor with beta receptor blocking properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF9404C, a new slow NO donor with beta receptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating PF-9404C in Bovine Adrenal Chromaffin Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bovine adrenal chromaffin cells are a well-established model system for studying catecholamine secretion and the underlying mechanisms of neurosecretion. These cells, derived from the adrenal medulla, are neuroendocrine cells that synthesize, store, and secrete catecholamines such as epinephrine and norepinephrine in response to various stimuli. A key event triggering this secretion is the influx of calcium (Ca²⁺) through voltage-gated calcium channels upon cell depolarization.
PF-9404C is a compound with known beta-adrenergic blocking and vasodilatory properties. Recent studies have indicated its potential role in modulating ion channel activity. Notably, this compound has been shown to block ⁴⁵Ca²⁺ entry into bovine adrenal chromaffin cells following depolarization induced by high potassium concentrations or nicotinic agonists. These application notes provide a detailed overview and experimental protocols for investigating the effects of this compound on bovine adrenal chromaffin cells, particularly its inhibitory action on calcium influx.
Mechanism of Action of this compound in Bovine Adrenal Chromaffin Cells
This compound has been identified as an inhibitor of calcium influx in bovine adrenal chromaffin cells. The primary mechanism of catecholamine secretion in these cells is a Ca²⁺-dependent process. Depolarization of the cell membrane, triggered by stimuli such as acetylcholine or high extracellular potassium, leads to the opening of voltage-gated Ca²⁺ channels. The subsequent influx of Ca²⁺ raises the intracellular Ca²⁺ concentration, which in turn initiates the exocytosis of catecholamine-containing chromaffin granules.
This compound has been demonstrated to block this critical step of Ca²⁺ entry. Specifically, it inhibits the influx of ⁴⁵Ca²⁺ induced by both direct depolarization with 70 mM K⁺ and stimulation with the nicotinic agonist dimethylphenylpiperazinium (DMPP). This suggests that this compound may act on voltage-gated calcium channels or interfere with the signaling pathways that lead to their activation.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the experimental conditions for studying this compound's effect on bovine adrenal chromaffin cells, based on established protocols for similar inhibitors.
| Parameter | Value | Reference |
| Cell Type | Primary Bovine Adrenal Chromaffin Cells | |
| Depolarizing Agent 1 | 70 mM Potassium Chloride (KCl) | |
| Depolarizing Agent 2 | 100 µM Dimethylphenylpiperazinium (DMPP) | |
| Assay | ⁴⁵Ca²⁺ Uptake Assay | |
| Incubation Time (Depolarization) | 1 - 5 minutes |
Experimental Protocols
Isolation and Culture of Bovine Adrenal Chromaffin Cells
A detailed protocol for the primary culture of bovine chromaffin cells is essential for obtaining healthy and responsive cells for experimentation.
Materials:
-
Bovine adrenal glands (obtained from a local abattoir)
-
Locke's buffer (10x stock: 90 g NaCl, 4.17 g KCl, 3.02 g NaHCO₃, 10.09 g glucose, 50 ml 1 M HEPES acid, adjust pH to 7.4 with 10 M NaOH, final volume 1 L)
-
Collagenase solution (e.g., 0.2% Collagenase P in Locke's buffer)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., Penicillin-Streptomycin)
-
Fungizone
-
Percoll gradient solutions
-
Culture dishes
Procedure:
-
Gland Collection and Transport: Collect fresh bovine adrenal glands and transport them to the laboratory on ice in sterile Locke's buffer containing fungizone.
-
Dissection and Digestion: In a sterile hood, dissect the adrenal medulla from the cortex. Mince the medullary tissue and digest with a collagenase solution to dissociate the cells.
-
Cell Purification: Purify the chromaffin cells from the digest using a Percoll density gradient. This step is crucial to remove contaminating cells.
-
Cell Plating and Culture: Resuspend the purified chromaffin cells in DMEM supplemented with FBS, antibiotics, and fungizone. Plate the cells on collagen-coated culture dishes and maintain them in a humidified incubator at 37°C with 5% CO₂. The cells are typically ready for experiments within 3-7 days of culture.
⁴⁵Ca²⁺ Uptake Assay to Evaluate this compound Activity
This protocol is designed to quantify the inhibitory effect of this compound on depolarization-induced calcium influx.
Materials:
-
Cultured bovine adrenal chromaffin cells in 24-well plates
-
Krebs-HEPES buffer (e.g., 140 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, 1.2 mM KH₂PO₄, 11 mM glucose, 15 mM HEPES, pH 7.4)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Depolarization solution with high K⁺ (e.g., 74.7 mM NaCl, 70 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, 1.2 mM KH₂PO₄, 11 mM glucose, 15 mM HEPES, pH 7.4)
-
Depolarization solution with DMPP (Krebs-HEPES buffer containing 100 µM DMPP)
-
⁴⁵CaCl₂ (radioactive tracer)
-
Wash buffer (e.g., ice-cold Ca²⁺-free Krebs-HEPES with 2 mM EGTA)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Preparation: Wash the cultured chromaffin cells twice with pre-warmed Krebs-HEPES buffer.
-
Pre-incubation with this compound: Add Krebs-HEPES buffer containing various concentrations of this compound (and a vehicle control) to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Stimulation and ⁴⁵Ca²⁺ Uptake: To initiate depolarization and calcium uptake, add the depolarization solution (either high K⁺ or DMPP) containing ⁴⁵CaCl₂ (e.g., 1-2 µCi/ml) to each well. Incubate for 1-5 minutes at 37°C.
-
Termination of Uptake: Rapidly aspirate the radioactive medium and wash the cells three to four times with ice-cold wash buffer to remove extracellular ⁴⁵Ca²⁺.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the ⁴⁵Ca²⁺ uptake in stimulated cells in the absence of this compound. Calculate the IC₅₀ value for this compound inhibition.
Visualizations
Signaling Pathway of Catecholamine Secretion and this compound Inhibition
Application Notes and Protocols for PF-9404C Administration in Rabbit Artery and Vein Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical profile of PF-9404C and detailed protocols for its administration in the study of rabbit arteries and veins. The information is intended to guide researchers in designing experiments to evaluate the vasorelaxant and beta-adrenergic blocking properties of this compound in a rabbit model.
Introduction to this compound
This compound is a novel cardiovascular agent with a dual mechanism of action. It functions as both a nitric oxide (NO) donor, leading to vasodilation, and a beta-adrenergic receptor blocker. Specifically, it is the S-S diestereoisomer of a compound designed to have vasorelaxing properties. Its ability to release NO suggests therapeutic potential in conditions characterized by endothelial dysfunction and vasoconstriction. The beta-blocking activity adds a cardioprotective dimension by antagonizing the effects of catecholamines on the heart.
Mechanism of Action
This compound exerts its vascular effects through two primary signaling pathways:
-
Nitric Oxide-cGMP Pathway: this compound acts as a nitric oxide donor. The released NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation (vasodilation). The vasodilatory effects of this compound can be inhibited by blockers of guanylate cyclase, such as ODQ.
-
Beta-Adrenergic Receptor Blockade: this compound is an antagonist of beta-adrenergic receptors. By blocking these receptors, it inhibits the actions of endogenous catecholamines like epinephrine and norepinephrine. In the heart, this leads to negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects. In the vasculature, while beta-2 adrenergic stimulation typically causes vasodilation, the primary vascular effect of this compound is dominated by its NO-donating properties.
Below is a diagram illustrating the signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound from preclinical studies. Note that this data was obtained from rat and guinea pig tissues and should be used as a reference for expected outcomes in rabbit models.
Table 1: Vasorelaxant and Beta-Blocking Potency of this compound
| Parameter | Species/Tissue | Condition | IC50 (nM) |
| Vasorelaxation | Rat Aorta | Pre-contracted with Norepinephrine (10⁻⁶ M) | 33 |
| Beta-Blockade | Guinea Pig Left Atrium | Inhibition of Isoproterenol effects | 30 |
Data sourced from a preclinical profile study.
Table 2: Comparative Vasorelaxant Potency
| Compound | Species/Tissue | IC50 (nM) |
| This compound | Rat Aorta | 33 |
| Nitroglycerin (NTG) | Rat Aorta | 49 |
| Isosorbide Dinitrate (ISD) | Rat Aorta | 15,000 |
Data sourced from a preclinical profile study.
Table 3: Beta-Adrenergic Receptor Binding Affinity
| Compound | Species/Tissue | Ki (nM) |
| This compound | Rat Brain Membranes | 7 |
| S-(-)propranolol | Rat Brain Membranes | 17 |
| Metoprolol | Rat Brain Membranes | 170 |
| Atenolol | Rat Brain Membranes | 1200 |
Data sourced from a preclinical profile study.
Experimental Protocols for Rabbit Artery and Vein Studies
The following are detailed protocols for investigating the effects of this compound on isolated rabbit vascular tissues.
Protocol 1: Isolated Rabbit Aortic Ring Preparation
This protocol describes the preparation of isolated rabbit aortic rings for the assessment of vascular reactivity.
Materials:
-
Male New Zealand White rabbits (2.5-3.0 kg)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose)
-
Pressurized gas mixture (95% O₂ / 5% CO₂)
-
Surgical instruments (scissors, forceps)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Animal Euthanasia and Aorta Isolation:
-
Humanely euthanize the rabbit according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform a thoracotomy and carefully excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution.
-
-
Aortic Ring Preparation:
-
Under a dissecting microscope, carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in width.
-
For endothelium-denuded rings, gently rub the intimal surface with a fine wire.
-
-
Mounting in Organ Bath:
-
Suspend the aortic rings between two L-shaped stainless-steel hooks in organ baths containing 10 mL of Krebs-Henseleit solution.
-
Maintain the organ bath at 37°C and continuously bubble with
-
Troubleshooting & Optimization
Troubleshooting PF-9404C vasorelaxation assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during vasorelaxation assays using PF-9404C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in vasorelaxation?
A1: this compound is a novel compound with both beta-adrenergic blocking and vasorelaxing properties. Its vasorelaxant effect is mediated through the slow generation of nitric oxide (NO). NO activates soluble guanylyl cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This increase in cGMP ultimately results in smooth muscle relaxation and vasodilation.
Q2: How does the potency of this compound compare to other common vasodilators?
A2: this compound is a potent vasorelaxing agent. It is roughly equipotent to nitroglycerin (NTG) and significantly more potent than isosorbide dinitrate (ISD) in relaxing rat aortic strips pre-contracted with norepinephrine.
Q3: What are the key experimental parameters that can influence the outcome of a this compound vasorelaxation assay?
A3: Several factors can introduce variability into vasorelaxation assays. Key parameters to control include:
-
Tissue Integrity: The health and proper handling of the isolated blood vessel rings are critical.
-
Endothelium Presence: The endothelium is a major source of vasoactive factors, including NO. The presence or absence of a functional endothelium will significantly impact the response to many vasorelaxants.
-
Choice and Concentration of Vasoconstrictor: The agent used to pre-contract the vessel rings (e.g., phenylephrine, KCl) and its concentration can alter the subsequent relaxation response.
-
Buffer Composition and Temperature: Maintaining a physiological buffer composition and a constant temperature (typically 37°C) is essential for vessel viability.
-
Oxygenation: Proper and consistent oxygenation of the organ bath solution is crucial.
Troubleshooting Guide
Problem 1: High variability in the dose-response curve to this compound between experiments.
-
Possible Cause 1: Inconsistent Endothelial Integrity.
-
Solution: Always verify the integrity of the endothelium at the beginning or end of each experiment. This can be done by assessing the relaxation response to an endothelium-dependent vasodilator like acetylcholine (ACh) in a pre-contracted vessel ring. A robust relaxation to ACh indicates a healthy endothelium. Conversely, to study endothelium-independent effects, the endothelium can be mechanically removed, and its absence should be confirmed by a lack of response to ACh.
-
-
Possible Cause 2: Inconsistent Pre-contraction Levels.
-
Solution: Ensure that the level of pre-contraction induced by the vasoconstrictor (e.g., phenylephrine) is stable and consistent across all vessel rings before adding this compound. A common practice is to target a pre-contraction level that is approximately 50-80% of the maximum response to the vasoconstrictor.
-
-
Possible Cause 3: Variability in Tissue Preparation.
-
Solution: Standardize the dissection and mounting procedures for the aortic rings. Ensure that the rings are of a consistent size (e.g., 2-3 mm in length) and are handled gently to avoid damage.
-
Problem 2: The observed vasorelaxation to this compound is weaker than expected.
-
Possible Cause 1: Development of Tolerance.
-
Solution: this compound has been shown to produce less auto-tolerance compared to nitroglycerin. However, prolonged exposure or repeated high concentrations may still lead to some desensitization. If tolerance is suspected, ensure adequate washout periods between cumulative concentration-response curves.
-
-
Possible Cause 2: Inactivation of Nitric Oxide.
-
Solution: The vasorelaxant effect of this compound is dependent on the generation of NO. Ensure that the experimental buffer does not contain substances that can scavenge NO.
-
-
Possible Cause 3: Impaired Guanylyl Cyclase Activity.
-
Solution: The target of NO is soluble guanylyl cyclase (sGC). If sGC is inhibited, the vasorelaxant effect of this compound will be diminished. The use of an sGC inhibitor like ODQ can be used as a negative control to confirm the NO-sGC pathway is intact.
-
Problem 3: No relaxation or a contractile response is observed with this compound.
-
Possible Cause 1: Incorrect Drug Concentration or Preparation.
-
Solution: Double-check all calculations for
-
Technical Support Center: Addressing PF-9404C Autotolerance in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autotolerance to PF-9404C in experimental models. The information provided is based on established knowledge of nitrate tolerance, a well-documented phenomenon for compounds in the same class as this compound, a nitric oxide (NO) donor.
Frequently Asked Questions (FAQs)
Q1: What is this compound autotolerance?
A1: this compound autotolerance is a phenomenon where the continuous or repeated administration of this compound leads to a diminished biological response. This is a form of tachyphylaxis, or rapid desensitization, to the drug's effects. The preclinical profile of this compound indicates that it produces autotolerance, although it is reported to be approximately 20-fold less pronounced than that observed with nitroglycerin (NTG).
Q2: What is the proposed mechanism of this compound autotolerance?
A2: While direct studies on this compound autotolerance are limited, the mechanism is likely analogous to that of other organic nitrates. The primary proposed mechanisms for nitrate tolerance include:
-
Increased Oxidative Stress: Continuous exposure to organic nitrates can lead to the overproduction of reactive oxygen species (ROS), such as superoxide, in both endothelial and smooth muscle cells. This increased oxidative stress can scavenge NO, reducing its bioavailability and leading to tolerance.
-
Impaired Biotransformation: this compound, like other organic nitrates, requires enzymatic biotransformation to release NO. A key enzyme in this process is mitochondrial aldehyde dehydrogenase (ALDH2). Prolonged exposure to nitrates can inhibit ALDH2 activity, thereby reducing NO production and causing tolerance.
-
Neurohormonal Counter-Regulation: The vasodilatory effects of this compound can trigger compensatory physiological responses, including the activation of the renin-angiotensin-aldosterone system (RAAS) and increased sympathetic nervous system activity. These counter-regulatory mechanisms can oppose the drug's effects, contributing to what is known as "pseudotolerance."
-
Desensitization of Soluble Guanylyl Cyclase (sGC): NO exerts its effects by activating sGC, which produces cyclic guanosine monophosphate (cGMP). Prolonged stimulation of this pathway can lead to the desensitization of sGC, making it less responsive to NO.
Q3: How can I prevent or minimize this compound autotolerance in my experiments?
A3: Based on strategies to prevent nitrate tolerance, the following approaches can be considered for this compound:
-
Intermittent Dosing: The most effective strategy is to introduce a "drug-free" interval in your dosing regimen. Continuous exposure is a primary driver of tolerance. An eccentric dosing schedule (e.g., dosing during the active period of the animal and allowing for a washout period during the resting phase) can help maintain drug efficacy.
-
Co-administration of Antioxidants: Given the role of oxidative stress, co-treatment with antioxidants like Vitamin C or E may help to mitigate tolerance development.
-
Use of Sulfhydryl Donors: Compounds like N-acetylcysteine (NAC) have been shown to reverse nitrate tolerance, potentially by replenishing the sulfhydryl groups required for nitrate biotransformation.
Troubleshooting Guides
Problem 1: Loss of this compound efficacy in an in vivo model after repeated dosing.
| Possible Cause | Troubleshooting Step |
| Development of Autotolerance | 1. Confirm Tolerance: Measure a key pharmacodynamic endpoint (e.g., blood pressure reduction) in response to an acute this compound challenge before and after the chronic dosing regimen. A significantly blunted response confirms tolerance. 2. Implement a "Drug-Free" Interval: Modify the dosing schedule to include a daily period of at least 10-12 hours without the drug. 3. Reduce the Dose: If experimentally feasible, lower the continuous dose of this compound, as tolerance is often dose-dependent. |
| Neurohormonal Counter-Regulation | 1. Assess RAAS Activation: Measure markers of RAAS activation (e.g., plasma renin activity, aldosterone levels) in tolerant animals. 2. Consider Co-medication: In some experimental contexts, co-administration of an ACE inhibitor or an angiotensin receptor blocker might counteract this effect, although this may confound the primary experimental question. |
Problem 2: Reduced vasorelaxant response to this compound in isolated blood vessels (ex vivo).
| Possible Cause | Troubleshooting Step |
| In Vitro-Induced Tachyphylaxis | 1. Limit Incubation Time: Prolonged incubation of isolated tissues with high concentrations of this compound can induce acute tolerance. Minimize pre-incubation times. 2. Washout Periods: If repeated dose-response curves are necessary on the same tissue preparation, ensure adequate washout periods between applications. |
| Oxidative Stress in the Tissue Bath | 1. Include Antioxidants: Add antioxidants such as superoxide dismutase (SOD) or Vitamin C to the organ bath solution to scavenge ROS. |
| Depletion of Sulfhydryl Groups | 1. Replenish with NAC: Incubate the tolerant tissue with N-acetylcysteine (NAC) to see if responsiveness to this compound can be restored. |
Quantitative Data Summary
The following tables summarize typical concentrations and durations used to induce nitrate tolerance in experimental models, which can be adapted for this compound.
Table 1: In Vivo Models of Nitrate Tolerance
| Animal Model | Drug | Dose & Route of Administration | Duration | Outcome | Reference |
| Rat | Nitroglycerin (NTG) | 1 or 0.2 mg/h via subcutaneous osmotic minipump | 3 days | Attenuated hypotensive response | |
| Rat | Nitroglycerin (NTG) | 50 mg/kg/day via subcutaneous injection | 3 days | Rightward shift in the ex vivo concentration-response curve | |
| Rat | Nitroglycerin (NTG) | 1, 3, or 10 µ g/min via intravenous infusion | 10 hours | Dose-dependent decrease |
Technical Support Center: Interpreting Unexpected Results with PF-9404C
Welcome to the technical support center for PF-9404C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer troubleshooting strategies. This compound is a novel compound with a dual mechanism of action, acting as both a beta-adrenergic receptor antagonist and a nitric oxide (NO) donor. This unique pharmacological profile can sometimes lead to results that may be complex to interpret. This guide provides frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses potential issues you might encounter during your experiments with this compound.
Question 1: Why am I observing a weaker or no vasorelaxant effect of this compound in my tissue bath experiments?
Possible Causes & Troubleshooting Steps:
-
Degradation of the Compound: this compound, like many nitric oxide donors, can be sensitive to light and prolonged storage.
-
Solution: Prepare fresh solutions of this compound for each experiment. Store the stock solution in a dark, airtight container at the recommended temperature.
-
-
Oxidation of the NO Moiety: The release of nitric oxide is a key component of this compound's vasodilatory effect. This process can be affected by the experimental buffer conditions.
-
Solution: Ensure your physiological salt solution is freshly prepared and continuously bubbled with an appropriate gas mixture (e.g., 95% O2 / 5% CO2) to maintain pH and oxygenation.
-
-
Guanylate Cyclase Inhibition: The vasodilatory effect of NO is mediated by soluble guanylate cyclase (sGC). Your experimental conditions or tissue preparation might have inhibited this enzyme.
-
Solution: To confirm the involvement of the NO-cGMP pathway, you can use a known sGC inhibitor, such as ODQ, as a negative control. A lack of response to a known NO donor like sodium nitroprusside could also indicate an issue with the sGC pathway in your tissue preparation.
-
-
Tissue Desensitization: Prolonged exposure to vasodilators can sometimes lead to tachyphylaxis or desensitization.
-
Solution: If performing cumulative concentration-response curves, ensure adequate washout periods between applications. It has been noted that this compound produces less autotolerance compared to nitroglycerin.
-
Question 2: The beta-blocking activity of this compound appears less potent than expected in my cell-based assays.
Possible Causes & Troubleshooting Steps:
-
Receptor Density and Subtype: The density and subtype of beta-adrenergic receptors can vary significantly between cell lines and tissue types.
-
Solution: Characterize the beta-adrenergic receptor expression in your experimental model. The potency of this compound may differ between tissues with varying proportions of β1 and β2 receptors.
-
-
Ligand Competition: The concentration of the competing agonist (e.g., isoproterenol) used in your assay can influence the apparent potency of this compound.
-
Solution: Perform a full concentration-response curve for the agonist to determine its EC50 in your system. This will help in selecting an appropriate concentration for competitive antagonist assays.
-
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition can affect ligand binding.
-
Solution: Optimize your binding assay parameters. Ensure you have reached equilibrium in your binding reactions. Refer to established protocols for beta-adrenergic receptor binding assays.
-
Question 3: I am observing unexpected off-target effects or cellular toxicity at higher concentrations of this compound.
Possible Causes & Troubleshooting Steps:
-
NO-Related Cytotoxicity: At high concentrations, nitric oxide can react with reactive oxygen species to form peroxynitrite, which can be cytotoxic.
-
Solution: Perform a dose-response curve for cytotoxicity to determine the optimal non-toxic concentration range for your experiments. Consider including an antioxidant in your culture medium to mitigate oxidative stress.
-
-
Calcium Channel Blockade: this compound has been shown to block Ca2+ entry in certain cell types. This could lead to unexpected effects in cells where calcium signaling is critical.
-
Solution: If you suspect calcium-related off-target effects, you can measure intracellular calcium levels in response to this compound treatment. Compare the observed effects with those of known calcium channel blockers.
-
-
cGMP-Independent NO Signaling: Nitric oxide can have signaling effects that are independent of the classical sGC-cGMP pathway.
-
Solution: To investigate cGMP-independent effects, you can use an sGC inhibitor (ODQ) and see if the unexpected effect persists.
-
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| Vasorelaxation | ||||
| IC50 (vs. Norepinephrine) | 33 nM | Rat Aorta | Pre-contracted with 10⁻⁶ M Norepinephrine | |
| Beta-Adrenergic Receptor Binding | ||||
| Ki (vs. [³H]-CGP12177) | 7 nM | Rat Brain Membranes | ||
| Inotropic Effect Blockade | ||||
| IC50 (vs. Isoproterenol) | 30 nM | Guinea Pig Left Atrium | Electrically driven | |
| cGMP Formation | ||||
| Increase from Basal | ~17-fold | Rat Aorta Smooth Muscle Cells | 10 µM this compound |
Key Experimental Protocols
1. Ex Vivo Vasorelaxation Assay in Isolated Aortic Rings
This protocol is designed to assess the vasodilatory properties of this compound on isolated arterial segments.
-
Tissue Preparation:
-
Humanely euthanize a
-
Technical Support Center: Cell Viability Assays for PF-9404C Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to assess the effects of PF-9404C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel compound that functions as both a beta-adrenergic receptor blocker and a nitric oxide (NO) donor.[1] Its beta-blocking activity is comparable to that of S-propranolol, while its vasodilatory effects are mediated by the slow generation of NO, which activates guanylate cyclase and increases cGMP levels.[1]
Q2: Which cell viability assays are recommended for use with this compound?
A2: Several common cell viability assays can be used with this compound, including metabolic assays like MTT and MTS, and apoptosis detection assays such as Annexin V/Propidium Iodide (PI) staining. The choice of assay depends on the specific research question. Metabolic assays measure the overall metabolic activity of the cell population, which is often correlated with cell viability.[2] Apoptosis assays provide more detailed information about the mode of cell death.
Q3: Can the nitric oxide-donating property of this compound interfere with MTT assays?
A3: Yes, there is a potential for interference. The MTT assay relies on the reduction of a tetrazolium salt by cellular dehydrogenases.[2] Some studies have shown that nitric oxide can interfere with mitochondrial respiration and the activity of dehydrogenases, which could lead to an underestimation of cell viability.[2] It is advisable to include appropriate controls to account for this potential interaction.
Q4: How might the beta-blocker activity of this compound affect cell viability?
A4: Beta-blockers have been shown to reduce the viability of various cancer cell lines.[3][4][5] The mechanism can involve the induction of apoptosis and necrosis.[4][5][6] Therefore, a decrease in cell viability observed after this compound treatment could be attributed to its beta-adrenergic blocking properties.
Q5: What are the expected outcomes of an Annexin V/PI assay with this compound treated cells?
A5: An Annexin V/PI assay can help distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8] Given that beta-blockers can induce apoptosis, treatment with this compound may lead to an increase in the percentage of Annexin V positive cells (early apoptosis) and Annexin V/PI positive cells (late apoptosis/necrosis).[6]
Troubleshooting Guides
Issue 1: Inconsistent Results in MTT/MTS Assays
| Potential Cause | Troubleshooting Step |
| Interference from this compound's NO-donating property | Run a cell-free control with this compound in the media to check for direct reduction of the tetrazolium salt. Also, consider using an alternative viability assay that is not based on mitochondrial dehydrogenase activity, such as a trypan blue exclusion assay or a luminescent ATP assay.[9] |
| Compound Precipitation | Visually inspect the wells after adding this compound to ensure it is fully dissolved. If precipitation is observed, consider using a lower concentration or a different solvent (ensuring the solvent itself is not toxic to the cells). |
| High Variability Between Replicates | Ensure uniform cell seeding density across all wells. Use calibrated pipettes and proper pipetting techniques to minimize errors in reagent addition. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effect").[10] |
Issue 2: Unexpected Results in Annexin V/PI Assays
| Potential Cause | Troubleshooting Step |
| High Percentage of Necrotic Cells in Control Group | Check the overall health of your cell culture. Ensure cells are in the logarithmic growth phase and have not been passaged too many times. Test for mycoplasma contamination. |
| Low Annexin V Staining Despite Expected Apoptosis | Optimize the incubation time with this compound. The timing of apoptosis can vary between cell lines. Ensure the Annexin V binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine is calcium-dependent.[7] |
| High Background Fluorescence | Wash cells thoroughly with PBS before staining to remove any residual media components that may interfere with the fluorescent dyes. Use a flow cytometer with properly set compensation to distinguish between the FITC and PI signals. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines Determined by MTT Assay
| Cell Line | Incubation Time (hours) | This compound IC50 (µM) |
| A549 (Lung Carcinoma) | 24 | 150 |
| A549 (Lung Carcinoma) | 48 | 85 |
| MCF-7 (Breast Cancer) | 24 | 180 |
| MCF-7 (Breast Cancer) | 48 | 110 |
| PC-3 (Prostate Cancer) | 24 | 200 |
| PC-3 (Prostate Cancer) | 48 | 130 |
Note: These are hypothetical data based on the known effects of beta-blockers on cancer cell lines and are for illustrative purposes only.
Table 2: Hypothetical Results of Annexin V/PI Staining in A549 Cells Treated with this compound for 48 hours
| Treatment | Viable Cells (Annexin V-/PI-) (%) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) |
| Control (Vehicle) | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |
| This compound (50 µM) | 75 ± 3.5 | 15 ± 2.2 | 10 ± 1.8 |
| This compound (100 µM) | 50 ± 4.2 | 28 ± 3.1 | 22 ± 2.9 |
Note: These are hypothetical data for illustrative purposes only.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (100 µg/mL) to each 100 µL of cell suspension.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
References
- 1. Preclinical profile of PF9404C, a nitric oxide donor with beta receptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 3. Non-selective beta blockers inhibit angiosarcoma cell viability and increase progression free- and overall-survival in patients diagnosed with metastatic angiosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
